1-(3-Chlorophenyl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPPVHGWMRFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677681 | |
| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-31-6 | |
| Record name | Cyclopentanecarboxamide, 1-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid. This compound and its analogs are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for more complex molecular architectures. The synthesis detailed herein proceeds through a two-step sequence commencing with the phase-transfer catalyzed cycloalkylation of (3-chlorophenyl)acetonitrile with 1,4-dibromobutane to form the intermediate nitrile, followed by its hydrolysis to the target carboxylic acid. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data in a clear and accessible format.
Introduction: Significance and Synthetic Strategy
1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a substituted cyclic carboxylic acid. The presence of the chlorophenyl group and the cyclopentanecarboxylic acid moiety makes it a valuable precursor in the synthesis of various biologically active molecules. The cyclopentane ring, in particular, can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, a desirable feature in drug design.[1][2]
The synthetic strategy outlined in this guide is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The core of this approach lies in the initial construction of the quaternary carbon center on the cyclopentane ring, followed by the conversion of a nitrile functional group into the desired carboxylic acid. This method avoids the use of hazardous organometallic reagents and offers a straightforward path to the target molecule.
Overall Synthetic Scheme
The synthesis of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid is achieved in two primary steps as illustrated below:
Caption: Overall two-step synthesis of the target compound.
Step 1: Phase-Transfer Catalyzed Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile
The first step involves the formation of the cyclopentane ring through the dialkylation of (3-chlorophenyl)acetonitrile with 1,4-dibromobutane. This reaction is effectively carried out using phase-transfer catalysis (PTC), a technique that facilitates the reaction between reactants in different phases (typically an aqueous phase and an organic phase).[3][4]
Mechanistic Insight
The reaction proceeds via the deprotonation of the benzylic proton of (3-chlorophenyl)acetonitrile by a strong base (e.g., concentrated sodium hydroxide) in the aqueous phase. The resulting carbanion is then transported into the organic phase by a phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride.[5] In the organic phase, the carbanion acts as a nucleophile, sequentially displacing the bromide ions from 1,4-dibromobutane to form the cyclopentane ring.
Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (3-Chlorophenyl)acetonitrile | 151.59 | 15.16 g | 0.10 |
| 1,4-Dibromobutane | 215.90 | 21.59 g | 0.10 |
| Sodium Hydroxide (50% w/v aq.) | 40.00 | 40 mL | - |
| Benzyltriethylammonium Chloride | 227.77 | 2.28 g | 0.01 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (3-chlorophenyl)acetonitrile (15.16 g, 0.10 mol), 1,4-dibromobutane (21.59 g, 0.10 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol), and toluene (100 mL).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (40 mL) dropwise over 30 minutes. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the mixture to room temperature and add water (100 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile
The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions.[6]
Mechanistic Insight
Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine intermediate. This intermediate tautomerizes to an amide, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Caption: Reaction pathway for the hydrolysis of the nitrile intermediate.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
| 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile | 205.68 | 20.57 g | 0.10 |
| Sodium Hydroxide | 40.00 | 24.0 g | 0.60 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1-(3-chlorophenyl)cyclopentane-1-carbonitrile (20.57 g, 0.10 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (24.0 g, 0.60 mol) in water (100 mL).
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by observing the cessation of ammonia evolution or by TLC analysis.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid.
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | C12H13ClO2 | 224.68 | Solid |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid. The use of phase-transfer catalysis in the initial cycloalkylation step offers mild reaction conditions and operational simplicity. The subsequent hydrolysis of the nitrile intermediate is a robust transformation that proceeds in high yield. This guide serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, providing a practical and well-documented procedure for accessing this important chemical building block.
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Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Retrieved from [Link]
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Potential biological activity of chlorophenyl cyclopentane carboxamides
An In-Depth Technical Guide to the Potential Biological Activity of Chlorophenyl Cyclopentane Carboxamides
Executive Summary
The confluence of structurally rigid scaffolds with functionally versatile pharmacophores represents a cornerstone of modern medicinal chemistry. Chlorophenyl cyclopentane carboxamides, a chemical class at the intersection of these principles, offer a compelling yet underexplored territory for drug discovery. This guide synthesizes current knowledge from structurally related compound classes to build a predictive framework for the potential biological activities, mechanisms of action, and therapeutic applications of these molecules. By examining the distinct contributions of the chlorophenyl moiety, the cyclopentane ring, and the carboxamide linker, we will delineate rational synthetic strategies, propose high-value biological targets, and provide robust experimental protocols for their investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals poised to explore this promising chemical space.
Deconstructing the Scaffold: A Rationale for Potential Bioactivity
The therapeutic potential of any molecular class is fundamentally rooted in its architecture. The chlorophenyl cyclopentane carboxamide scaffold is a composite of three key structural motifs, each contributing distinct physicochemical properties that are highly valuable in drug design.
-
The Chlorophenyl Group: The incorporation of a chlorine atom onto the phenyl ring is a classic medicinal chemistry strategy. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[1] Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the aromatic ring, influencing binding interactions with biological targets. Its presence can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.
-
The Cyclopentane Ring: Unlike flexible alkyl chains, the cyclopentane moiety introduces conformational rigidity. This pre-organizes the molecule into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for a specific target by reducing the entropic penalty of binding. The cyclopentane ring serves as a non-polar scaffold, ideal for engaging with hydrophobic pockets in enzymes or receptors.[2] Its use as a building block in pharmaceuticals is well-established.[2][3]
-
The Carboxamide Linker: The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of approved drugs. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) makes it exceptionally well-suited for forming strong and specific interactions with amino acid residues in a protein's active site. The stability and planarity of the amide bond also contribute to the overall structural integrity of the molecule.
The amalgamation of these three components suggests a class of molecules with the potential for good cell permeability, metabolic stability, and the ability to form specific, high-affinity interactions with a range of biological targets.
Synthetic Pathways and Methodologies
While a dedicated library of chlorophenyl cyclopentane carboxamides has not been extensively reported, a rational synthetic approach can be designed based on established chemical transformations. The most logical strategy involves the synthesis of a key intermediate, (2-chlorophenyl)(cyclopentyl)methanone, followed by its conversion to the corresponding carboxylic acid and subsequent amidation.
Synthesis of the Ketone Intermediate
Several robust methods exist for the synthesis of (2-chlorophenyl)(cyclopentyl)methanone.
-
Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a cyclopentylmagnesium halide (a Grignard reagent) to 2-chlorobenzonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.[4][5] This method is highly effective for creating the crucial carbon-carbon bond between the cyclopentyl and chlorophenyl moieties.
-
Friedel-Crafts Acylation: Another established method involves the Lewis acid-catalyzed acylation of a cyclopentane derivative. For instance, reacting cyclopentene with 2-chlorobenzoyl chloride in the presence of a catalyst like aluminum chloride (AlCl₃) forms an unsaturated ketone intermediate, which is then reduced via catalytic hydrogenation to the final saturated ketone.[4][5]
A novel synthesis has also been reported involving the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde, a pathway identified during the analysis of materials from illicit ketamine manufacturing.[6][7]
Proposed General Synthesis of Target Carboxamides
A generalized workflow for converting the ketone precursor into a library of target carboxamides is outlined below.
Caption: Proposed synthetic workflow for chlorophenyl cyclopentane carboxamides.
Experimental Protocol: Grignard Reaction for Ketone Synthesis
This protocol outlines the synthesis of the (2-chlorophenyl)(cyclopentyl)methanone intermediate.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Dry Tetrahydrofuran (THF)
-
Bromocyclopentane
-
2-Chlorobenzonitrile
-
Aqueous Hydrochloric Acid (HCl)
-
Flame-dried, three-neck round-bottom flask with condenser and dropping funnel
-
Nitrogen atmosphere setup
Procedure:
-
Grignard Reagent Preparation:
-
Under a nitrogen atmosphere, add magnesium turnings and a single crystal of iodine to the reaction flask containing dry THF.[4]
-
Slowly add a solution of bromocyclopentane in dry THF to the magnesium suspension. The reaction should initiate spontaneously, indicated by a color change and gentle reflux. Maintain the reaction until the magnesium is consumed.[4]
-
-
Reaction with Nitrile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of 2-chlorobenzonitrile in dry THF to the Grignard reagent.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis:
-
Carefully quench the reaction by slowly adding it to a stirred solution of aqueous HCl in an ice bath. This will hydrolyze the intermediate imine to the ketone.[4]
-
-
Purification:
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation to obtain the pure (2-chlorophenyl)(cyclopentyl)methanone.[4]
-
Predicted Biological Activities Based on Structural Analogs
Direct experimental data on the biological activity of chlorophenyl cyclopentane carboxamides is limited. However, a robust predictive analysis can be conducted by examining the well-documented activities of structurally related compounds.
| Compound Class | Key Structural Features | Reported Biological Activities | Reference |
| Cyclopentenediones | Cyclopentane core, dione functionality | Anti-inflammatory, cytostatic, enzyme inhibitory, antibacterial, antifungal | [8] |
| Phenylcyclopropane Carboxamides | Phenyl ring, cycloalkane, carboxamide | Anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, antibacterial | [9] |
| Chlorinated Pyrazine Carboxamides | Chlorophenyl ring, carboxamide | Antimycobacterial (against M. tuberculosis), antifungal (against T. mentagrophytes) | [10] |
| Thieno[2,3-b]pyridine Carboxamides | Aryl carboxamide (including chlorophenyl) | Antiproliferative (via Phospholipase C inhibition) | [11] |
| Cyclopentane Carboxylic Acids | Cyclopentane core, carboxyl group | Potential treatment for respiratory diseases (e.g., COPD, asthma) | [12] |
Based on this evidence, it is reasonable to hypothesize that chlorophenyl cyclopentane carboxamides could exhibit a range of activities, most notably:
-
Antimicrobial Activity: The combination of a chlorophenyl group and a carboxamide linker, both present in active antimycobacterial and antifungal agents, suggests a strong potential in this area.[10]
-
Antiproliferative/Anticancer Activity: Several related scaffolds, including phenylcyclopropane carboxamides and thienopyridine carboxamides, show antitumor and antiproliferative effects.[9][11] The target molecules could thus be valuable leads in oncology.
-
Anti-inflammatory Activity: The presence of the cyclopentane core, found in anti-inflammatory cyclopentenediones, and the broad anti-inflammatory profile of phenylcycloalkane carboxamides suggest this is another promising avenue of investigation.[8][9]
Postulated Biological Targets and Mechanisms
Extrapolating from the activities of analogous structures, we can postulate several potential biological targets for this compound class.
Caption: Hypothesized targets and therapeutic areas for chlorophenyl cyclopentane carboxamides.
A key mechanism to investigate is the inhibition of signaling enzymes. For example, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines are known to exert their antiproliferative effects by inhibiting Phospholipase C (PLC).[11] Given the structural similarities, it is plausible that chlorophenyl cyclopentane carboxamides could also bind to and modulate the activity of PLC isozymes, which are critical nodes in cellular signaling pathways controlling proliferation and differentiation.
Structure-Activity Relationship (SAR) Principles
While a full SAR study requires a synthesized library, we can infer key principles from related compounds.
-
Chlorophenyl Ring Substitution: The position of the chlorine atom (ortho, meta, or para) will likely have a significant impact on activity. This positioning alters the molecule's dipole moment and steric profile, affecting how it fits into a binding pocket. Dichloro-substitution has been shown to enhance antifungal effects in some carboxamide series.[10]
-
Carboxamide Moiety: The N-H and carbonyl groups are critical hydrogen bonding motifs. Modification or replacement of the amide linker often results in a complete loss of activity, highlighting its importance as a primary pharmacophore.[11] The substituent on the nitrogen atom will also be a key determinant of activity and selectivity.
-
Cyclopentane Ring Stereochemistry: The cyclopentane ring can possess chiral centers, especially if substituted. The stereochemistry of these centers can be crucial for activity, as biological targets are chiral. Separating and testing individual stereoisomers will be a critical step in lead optimization.
Caption: Key points for Structure-Activity Relationship (SAR) exploration.
A Framework for Biological Evaluation
To validate the therapeutic potential of this compound class, a systematic screening cascade is necessary.
Caption: A streamlined workflow for screening and validating biological activity.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial and fungal strains.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Microplate reader
Procedure:
-
Preparation: In each well of a 96-well plate, add 50 µL of broth medium.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row.
-
Inoculation: Prepare a standardized inoculum of the microorganism and add 50 µL to each well, resulting in a final volume of 100 µL. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density with a microplate reader.
Conclusion and Future Directions
The chlorophenyl cyclopentane carboxamide scaffold represents a largely untapped area for drug discovery with significant potential. By leveraging established knowledge from analogous structures, a strong rationale emerges for investigating these compounds as novel antimicrobial, anticancer, and anti-inflammatory agents. The synthetic pathways are logical and achievable, and the proposed screening cascade provides a clear roadmap for biological evaluation.
The path forward requires the execution of these plans: the synthesis of a focused library of compounds to explore the initial SAR, followed by broad biological screening. The insights gained will undoubtedly validate the hypotheses presented herein and pave the way for the development of novel therapeutic agents based on this promising chemical architecture.
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Jampilek, J., et al. (n.d.). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC - NIH. Retrieved January 27, 2026, from [Link]
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Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2024, August 1). ResearchGate. Retrieved January 27, 2026, from [Link]
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Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Barker, D., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(3), 575-580. Retrieved January 27, 2026, from [Link]
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Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. (2023, December 25). ResearchGate. Retrieved January 27, 2026, from [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]
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Lin, H., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 68(6), 2056-2063. Retrieved January 27, 2026, from [Link]
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New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
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Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]
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The Cyclopentane Carboxamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Cyclopentane Carboxamide Core
The cyclopentane carboxamide moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent three-dimensional structure, coupled with the hydrogen bonding capabilities of the carboxamide group, provides a unique framework for designing potent and selective modulators of biological function. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of cyclopentane carboxamide analogs, providing field-proven insights for researchers engaged in drug discovery and development. We will delve into the nuances of how subtle structural modifications to this core can profoundly impact biological activity, with a focus on key therapeutic areas where these analogs have shown significant promise.
The Core Moiety: Understanding the Building Blocks of Activity
The fundamental cyclopentane carboxamide scaffold consists of a five-membered carbocyclic ring attached to a carboxamide functional group. The inherent flexibility of the cyclopentane ring allows it to adopt various conformations, which can be crucial for optimal binding to a protein target. The carboxamide group serves as a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. The core structure presents three primary points for diversification, each offering a distinct opportunity to modulate the pharmacological profile of the resulting analogs.
Key Diversification Points of the Cyclopentane Carboxamide Scaffold
Caption: Key diversification points on the cyclopentane carboxamide scaffold.
Case Study 1: Cyclopentane Carboxamide Analogs as CC Chemokine Receptor 2 (CCR2) Antagonists
The CC chemokine receptor 2 (CCR2) plays a pivotal role in the inflammatory response by mediating the migration of monocytes and macrophages. Its antagonism is a promising therapeutic strategy for a range of inflammatory diseases. Cyclopentane carboxamide derivatives have been extensively investigated as potent and selective CCR2 antagonists.
Structure-Activity Relationship Insights
A series of 1-alkyl-3-amino-cyclopentane carboxamides has been explored, revealing critical SAR trends. The stereochemistry of the substituents on the cyclopentane ring is paramount for activity, with the cis-1,3-disubstituted pattern generally affording higher potency.
Table 1: SAR of 1-Alkyl-3-amino-cyclopentane Carboxamide CCR2 Antagonists
| Compound | R1 (at C1) | R2 (Amide) | hCCR2 Binding IC50 (nM) |
| 1a | Methyl | 3,5-bis(trifluoromethyl)benzyl | 1.3 |
| 1b | Ethyl | 3,5-bis(trifluoromethyl)benzyl | 2.5 |
| 1c | Isopropyl | 3,5-bis(trifluoromethyl)benzyl | 0.8 |
| 1d | Cyclopropyl | 3,5-bis(trifluoromethyl)benzyl | 1.1 |
| 1e | Methyl | 4-fluorobenzyl | 25.0 |
Data compiled from published studies.
-
C1-Alkyl Substituent: Small, branched alkyl groups such as isopropyl and cyclopropyl at the C1 position are optimal for high-affinity binding to both human and murine CCR2.[1]
-
Amide Substituent: A bulky, lipophilic group on the amide nitrogen, such as the 3,5-bis(trifluoromethyl)benzyl moiety, is crucial for potent antagonism. Less substituted benzyl groups lead to a significant drop in activity.
-
Piperidine Moiety: The 3-amino substituent is typically part of a larger, often spirocyclic, piperidine-containing fragment which occupies a key binding pocket in the receptor. Conformational restriction of this fragment through backbone cyclization has been shown to be a successful strategy for improving potency.[2]
Experimental Workflow for CCR2 Antagonist Evaluation
Caption: A typical workflow for the synthesis and evaluation of cyclopentane carboxamide CCR2 antagonists.
Case Study 2: Cyclopentane-Based Muraymycin Analogs Targeting MraY
The emergence of antibiotic-resistant bacteria represents a critical global health threat. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an attractive target for novel antibiotics as it is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. Cyclopentane-based analogs of the natural product muraymycin have been synthesized to create more synthetically accessible MraY inhibitors.
Structure-Activity Relationship Insights
The core principle behind these analogs is the replacement of the ribose moiety of muraymycins with a cyclopentane ring. This modification aims to reduce structural complexity while retaining biological activity.[3]
Table 2: SAR of Cyclopentane-Based Muraymycin Analogs against S. aureus
| Compound | Lipophilic Side Chain | MraY Inhibition (IC50) | S. aureus MIC (µg/mL) |
| 2a | None | > 100 µM | > 128 |
| 2b | C10 Alkyl | 15 µM | 64 |
| 2c (JH-MR-23) | C12 Alkyl | 8 µM | 54 ± 6.8 |
| Muraymycin D2 | Natural Product | Potent | ~1 |
Data compiled from published studies.[3][4]
The SAR for these analogs highlights the following:
-
Lipophilic Side Chain: The presence of a lipophilic side chain is essential for MraY inhibition and antibacterial activity.[3][5] Analogs lacking this feature are inactive.
-
Chain Length: The length of the alkyl chain influences potency, with longer chains generally leading to improved MraY inhibition and antibacterial efficacy.
-
Overall Potency: While the cyclopentane analogs demonstrate activity, they are currently less potent than the natural product muraymycin D2, suggesting that further optimization is required to mimic the binding interactions of the natural ribose core.[4]
Experimental Protocols
Synthesis of 1,3-disubstituted Cyclopentane Carboxamide Analogs (General Procedure)
A robust synthetic route to 1,3-disubstituted cyclopentane carboxamides often begins with a readily available cyclopentane precursor, such as 1,3-cyclopentanedione. The following is a generalized, multi-step sequence that can be adapted for the synthesis of various analogs.
-
Step (a): Michael Addition: A thiol-containing tag or linker is reacted with a cyclopentene-1,3-dione derivative via a Michael addition to introduce the first substituent.[6]
-
Step (b): Reductive Amination: The remaining ketone is converted to an amine via reductive amination, introducing the second point of diversity.
-
Step (c): Carboxylation and Amide Coupling: The ester group is saponified to the corresponding carboxylic acid, which is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the final carboxamide product.
CCR2 Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity of test compounds for the CCR2 receptor.
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CCR2 receptor (e.g., U2OS-CCR2) are prepared by homogenization and centrifugation.[7][8]
-
Incubation: A fixed concentration of a radiolabeled CCR2 antagonist (e.g., [³H]-CCR2-RA-[R]) is incubated with the cell membranes in the presence of varying concentrations of the test compound.[7][9]
-
Separation: The reaction is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[10]
MraY Inhibition Assay (FRET-based)
This assay continuously monitors the activity of MraY and can be used to determine the inhibitory potential of test compounds.
-
Assay Components: The assay mixture contains purified MraY enzyme, the fluorescently labeled substrate UDP-MurNAc-(N-dansyl)-pentapeptide, and the lipid carrier undecaprenyl phosphate (C55-P).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the lipid substrate.
-
FRET Measurement: The transfer of the fluorescently labeled pentapeptide to the lipid carrier results in a change in the fluorescence resonance energy transfer (FRET) signal, which is monitored over time.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound to determine its effect on the rate of the enzymatic reaction.
-
Data Analysis: The IC50 value is calculated by plotting the initial reaction rates against the inhibitor concentration.[11]
Future Directions and Conclusion
The cyclopentane carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from SAR studies on CCR2 antagonists and MraY inhibitors provide a solid foundation for the rational design of new and improved analogs. Future efforts in this area will likely focus on:
-
Fine-tuning Pharmacokinetic Properties: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating potent in vitro activity into in vivo efficacy.
-
Exploring New Target Classes: The versatility of the cyclopentane carboxamide core suggests that it could be successfully applied to other target classes, such as kinases, proteases, and other GPCRs.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more precise, structure-based design of cyclopentane carboxamide analogs with enhanced potency and selectivity.[12][13]
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A Technical Guide to the Solubility and Stability Profiling of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide as a Novel Chemical Entity
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for the comprehensive evaluation of these attributes, using the NCE 1-(3-Chlorophenyl)cyclopentane-1-carboxamide as a representative model. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, industry-standard methodologies required to generate such data. We will detail the strategic rationale behind experimental design, from early in silico predictions to rigorous, multi-conditional stability assessments. The protocols herein are grounded in regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and submission-ready data.
Introduction: The Imperative of Early-Stage Profiling
In pharmaceutical development, the intrinsic properties of a drug molecule dictate its ultimate success or failure. Aqueous solubility directly influences bioavailability, while chemical stability determines a drug's shelf-life, safety profile, and formulation possibilities.[1] For a new compound like this compound, an early and accurate assessment of these characteristics is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that informs every subsequent stage of development.
This guide serves as a senior-level scientific resource, detailing the necessary workflows to:
-
Predict and experimentally determine the aqueous and organic solubility profiles.
-
Establish the intrinsic stability of the molecule under various stress conditions.
-
Develop a robust, stability-indicating analytical method for accurate quantification.
The structural features of this compound—a tertiary carboxamide with a chlorinated phenyl ring and a cyclopentane moiety—suggest a molecule with moderate polarity and potential for hydrogen bonding, making its solubility and stability profiles non-trivial and worthy of detailed investigation.[2][3]
Physicochemical Foundation: In Silico and Preliminary Characterization
Before embarking on extensive experimental work, a foundational understanding of the molecule's likely behavior can be established through computational prediction and basic characterization.
In Silico Prediction
Modern computational tools offer a rapid, resource-efficient way to estimate key physicochemical parameters.[1][4] These predictions, while not a substitute for experimental data, are invaluable for guiding initial experimental design.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value Range | Implication for Solubility & Stability |
| Molecular Weight | ~239.7 g/mol | Within the range typical for small molecule drugs. |
| logP (Octanol/Water) | 2.5 - 3.5 | Suggests moderate lipophilicity and likely low aqueous solubility. |
| pKa (Acidic/Basic) | Amide N-H: ~17 (non-acidic)No strong basic centers | The molecule is predicted to be neutral across the physiological pH range, meaning its solubility will likely be pH-independent.[5] |
| Polar Surface Area | ~43 Ų | Contributes to hydrogen bonding potential but is relatively small, reinforcing the prediction of low water solubility.[2] |
Initial Experimental Verification
Initial laboratory work should focus on verifying the identity and purity of the compound and obtaining a preliminary assessment of its solubility in common solvents.
-
Identity and Purity: Confirmed using LC-MS, ¹H NMR, and elemental analysis. Purity should be >98% for use in definitive studies.
-
Appearance: Visual inspection (e.g., crystalline solid, amorphous powder).
-
Melting Point: Determined by Differential Scanning Calorimetry (DSC) to assess crystalline nature and thermal stability.
Aqueous Solubility Determination: A Multi-Faceted Approach
Aqueous solubility is not a single value but is context-dependent. Distinguishing between kinetic and thermodynamic solubility is crucial for different stages of drug development.[6]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically DMSO) into an aqueous buffer.[7] It is a high-throughput method ideal for early discovery to rank compounds.[8]
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispensing: In a 96-well microplate, dispense phosphate-buffered saline (PBS), pH 7.4.
-
Compound Addition: Add the DMSO stock solution to the PBS to achieve final compound concentrations ranging from 1 µM to 200 µM (final DMSO concentration should be ≤1%).
-
Incubation: Shake the plate at room temperature for 2 hours.[7]
-
Measurement: Measure the turbidity (precipitation) of each well using a laser nephelometer. The concentration at which significant light scatter is observed is the kinetic solubility limit.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period.[5][9] This is the gold-standard value required for formulation and regulatory filings.
-
Setup: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Equilibration: Agitate the vials on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[7] It is critical to first establish that equilibrium is reached within this timeframe by sampling at intermediate points (e.g., 12, 24, 36, 48 hours) in a preliminary experiment.[6]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solids.
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method (see Section 5.0) against a standard curve to determine the dissolved concentration.
Visualization of Solubility Workflow
The logical flow from receiving a new compound to determining its definitive solubility is crucial for efficient resource allocation.
Caption: Experimental design for forced degradation studies of the drug substance.
The Analytical Backbone: Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients. [10][11]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. [12]
Method Development Protocol
-
Column & Mobile Phase Screening: Start with a C18 reversed-phase column. Screen various mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with different buffers (e.g., phosphate, formate) at different pH values to achieve optimal separation of the parent peak from any degradants observed in the forced degradation samples.
-
Gradient Optimization: Develop a gradient elution method to resolve early-eluting polar degradants and late-eluting non-polar impurities in a single run. [12]3. Detector Wavelength Selection: Analyze the UV spectrum of this compound to select a wavelength that provides maximum sensitivity for the parent drug while also detecting key degradation products. A photodiode array (PDA) detector is ideal for this purpose.
-
Peak Purity Analysis: Use the PDA detector and/or mass spectrometry (LC-MS) to confirm that the parent peak in all stressed samples is pure and not co-eluting with any degradants. This is the defining characteristic of a stability-indicating method. [10]
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation study is the primary tool for demonstrating specificity. [11]* Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the closeness of test results to the true value and the agreement among a series of measurements.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Data Synthesis and Reporting
All quantitative data must be presented clearly to allow for straightforward interpretation and comparison.
Table 2: Example Data Summary for Solubility & Stability Studies
| Test | Condition | Result | Analytical Method |
| Kinetic Solubility | PBS, pH 7.4, 2 hr | 45 µg/mL | Nephelometry |
| Thermodynamic Solubility | PBS, pH 7.4, 24 hr | 22 µg/mL | HPLC-UV |
| Thermodynamic Solubility | SGF, pH 1.2, 24 hr | 25 µg/mL | HPLC-UV |
| Stability: Acid | 0.1 M HCl, 60°C, 24h | 12.5% degradation | HPLC-UV |
| Stability: Base | 0.1 M NaOH, 60°C, 24h | 8.2% degradation | HPLC-UV |
| Stability: Oxidation | 3% H₂O₂, RT, 24h | No significant degradation (<1%) | HPLC-UV |
| Stability: Thermal | 80°C, 72h | No significant degradation (<1%) | HPLC-UV |
| Stability: Photolytic | ICH Q1B exposure | 3.7% degradation | HPLC-UV |
Note: Data presented are hypothetical and for illustrative purposes only.
The results indicate a compound with low, pH-independent aqueous solubility, consistent with in silico predictions for a neutral molecule. The primary degradation pathways appear to be hydrolytic, particularly under acidic conditions.
Conclusion and Strategic Implications
The comprehensive profiling of this compound, following the methodologies outlined in this guide, provides the foundational knowledge required for informed drug development decisions. The low aqueous solubility would likely necessitate the use of formulation-enhancing strategies, such as amorphous solid dispersions or particle size reduction, to achieve adequate oral bioavailability. The observed susceptibility to acid hydrolysis suggests that protection from the acidic environment of the stomach, perhaps through an enteric-coated formulation, may be required. By adhering to these rigorous, scientifically-grounded, and regulatory-compliant workflows, development teams can confidently advance NCEs with a clear understanding of their opportunities and challenges.
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]
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Methodological & Application
Application Note: High-Resolution Mass Spectrometry for the Analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide
Abstract
This technical guide provides a comprehensive framework for the analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). We present a detailed methodology, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The protocols herein are designed to be a robust starting point for researchers requiring sensitive and specific detection and quantification of this compound in various matrices. This document emphasizes the rationale behind experimental choices to empower scientists to adapt and optimize the method for their specific research needs.
Introduction: The Analytical Challenge
This compound is a novel synthetic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a halogenated aromatic ring and a cyclic amide moiety, necessitates a highly specific and sensitive analytical method for accurate characterization, quantification, and metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite selectivity and sensitivity for such analyses.
The primary analytical objectives for this compound are:
-
Confirmation of Identity: Accurate mass measurement to confirm the elemental composition.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) to probe the molecular structure through characteristic fragmentation patterns.
-
Quantitative Analysis: Development of a robust method for the precise measurement of its concentration in complex mixtures.
This application note will detail the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument that provides both high-resolution mass accuracy and the capability for in-depth fragmentation analysis, making it exceptionally well-suited for the comprehensive analysis of novel chemical entities.[1][2][3][4][5]
Foundational Principles: Why LC-Q-TOF-MS?
The choice of analytical instrumentation is paramount for achieving reliable results. The combination of liquid chromatography with Q-TOF-MS is a strategic decision rooted in the physicochemical properties anticipated for this compound.
-
Liquid Chromatography (LC): LC is essential for separating the analyte of interest from other components in a sample matrix. This separation minimizes ion suppression in the mass spectrometer's source and allows for the individual analysis of isomers or related impurities. For a compound of this nature, a reversed-phase C18 column is a logical starting point, offering good retention for moderately polar to nonpolar compounds. The use of formic acid as a mobile phase modifier is recommended as it is compatible with mass spectrometry and can improve peak shape and ionization efficiency.[6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and thermally labile molecules, such as amides.[7][8][9] It generates protonated molecules, [M+H]+, with minimal in-source fragmentation, preserving the molecular ion for accurate mass determination and subsequent MS/MS analysis.[7][8][10] Given the presence of the nitrogen and oxygen atoms in the carboxamide group, this molecule is expected to readily accept a proton.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: The Q-TOF architecture provides the best of both worlds: the quadrupole allows for the selection of a specific precursor ion, while the TOF analyzer measures the mass-to-charge ratio of ions with high resolution and accuracy.[1][2][5] This is critical for confirming the elemental composition of the parent molecule and its fragments, a key aspect of identifying an unknown or novel compound.
Experimental Workflow
The overall analytical process can be visualized as a sequential workflow, from sample receipt to final data interpretation. Each step is critical for the success of the analysis.
Caption: Overall workflow for the analysis of this compound.
Detailed Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[11][12][13][14] The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and remove any particulate matter.
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for method development.[13]
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.[13]
-
Matrix Samples: For samples in a biological or environmental matrix, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances. Method development for extraction is beyond the scope of this note but is a critical consideration for quantitative analysis.
LC-Q-TOF-MS Method Parameters
The following parameters serve as a robust starting point for method development. Optimization will likely be required based on the specific instrumentation and desired analytical outcome.[15]
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high resolution for this type of molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic mobile phase; provides good elution strength. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2-5 µL | A typical volume to avoid overloading the column. |
| MS System | ||
| Ionization Mode | ESI Positive | The amide group is expected to readily protonate. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process.[7] |
| Nebulizer Gas (N2) | 30-40 psi | Assists in the formation of a fine aerosol. |
| Drying Gas (N2) | 8-12 L/min at 300-350 °C | Facilitates desolvation of the charged droplets.[16] |
| Mass Range (MS) | 100 - 500 m/z | Covers the expected mass of the analyte and potential fragments. |
| Acquisition Rate | 2 spectra/s | Provides sufficient data points across the chromatographic peak. |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | Allows for the observation of a range of fragment ions. |
Data Analysis and Interpretation
-
Molecular Ion Confirmation: The first step in data analysis is to confirm the presence of the protonated molecule, [M+H]+. The theoretical exact mass of this compound (C12H14ClNO) is 239.0764. The protonated molecule should be observed at m/z 240.0842. The high-resolution capabilities of the Q-TOF should allow for mass measurement with an accuracy of <5 ppm. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should also be present, with a peak at m/z 242.0813.[17]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 240.08 will provide structural information. Amides are known to undergo cleavage at the N-CO bond.[18][19] A plausible fragmentation pathway is proposed below.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is a key diagnostic tool. Based on the principles of mass spectrometry, we can predict the likely fragmentation pathways for this compound.[19][20][21] The most probable cleavage is the loss of the carboxamide group.
Caption: Proposed fragmentation pathway for protonated this compound.
-
Fragment A (m/z 195.06): This fragment corresponds to the loss of ammonia and carbon monoxide (as a neutral loss of CONH3) from the precursor ion, resulting in the formation of a stable acylium ion.
-
Fragment B (m/z 111.04): This fragment represents the chlorophenyl cation, which could be formed by the further loss of the cyclopentyl group from Fragment A.
Method Validation
For use in regulated environments, the analytical method must be validated to ensure it is fit for its intended purpose.[22][23][24] The validation should adhere to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note outlines a comprehensive and scientifically sound approach for the mass spectrometry analysis of this compound. By leveraging the power of LC-Q-TOF-MS, researchers can achieve high-confidence identification and accurate quantification of this compound. The provided protocols and theoretical framework serve as a solid foundation for method development and validation, enabling robust and reliable analytical outcomes in a research and development setting.
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Biocompare. Prepping Small Molecules for Mass Spec. [Link]
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Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
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Le Mevel, V., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
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Pharmaguideline. Analytical Method Validation in Pharmaceuticals. [Link]
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Wikipedia. Time-of-flight mass spectrometry. [Link]
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Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
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CHEM-TAM. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]
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ResearchGate. Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts. [Link]
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National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). [Link]
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PubChem. Cyclopentanecarboxamide. [Link]
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Rosano, T. G., et al. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Persee. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]
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Wikipedia. Electrospray ionization. [Link]
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University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
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Wiley Analytical Science. Atmospheric Pressure Ionisation of Small Molecules. [Link]
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Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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CHEM-TAM. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. YouTube. [Link]
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Royal Society of Chemistry. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. [Link]
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PubChem. 1-(3-Chlorophthalimido)cyclohexanecarboxamide. [Link]
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ResearchGate. (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]
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Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
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da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. [Link]
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Metware Biotechnology. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
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Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). [Link]
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Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Agilent. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. YouTube. [Link]
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Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
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Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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PubChem. N-phenylcyclopentanecarboxamide. [Link]
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Agilent Technologies. Basics of LC/MS. [Link]
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PubChem. 2-Chlorophenyl cyclopentyl ketone. [Link]
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PubChem. Cyclopentane-1,3-diol. [Link]
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Application Note: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of Carboxamide Derivatives
Introduction
Carboxamide derivatives represent a highly promising class of molecules in modern drug discovery, demonstrating significant potential as anticancer agents.[1] This is largely due to their structural versatility, which allows for interaction with multiple oncogenic targets, and their ability to modulate critical signaling pathways, including those governing apoptosis and cell cycle regulation.[1] As new carboxamide-based chemical entities advance through the development pipeline, a rigorous and nuanced evaluation of their cytotoxic effects is paramount. Simply determining whether a compound can kill cells is insufficient; a deep understanding of how and at what concentration it induces cell death is critical for identifying promising therapeutic candidates and mitigating potential toxicity.[2]
This guide provides a comprehensive framework for evaluating the cytotoxicity of carboxamide derivatives using a multi-assay, cell-based approach. We move beyond mere procedural lists to explain the causality behind experimental choices, enabling researchers to design robust, self-validating studies. Here, we detail the principles and protocols for three foundational assays that, when used in concert, provide a holistic view of a compound's cytotoxic profile: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptotic activity.
Chapter 1: Foundational Concepts for a Robust Cytotoxicity Assessment
Before stepping into specific protocols, it is crucial to establish the strategic framework that ensures the data generated is both accurate and meaningful. The choices made at this stage—from cell lines to controls—form the bedrock of the entire study.
The Rationale of a Multi-Assay Approach
Therefore, we advocate for a tripartite strategy:
-
Assess Metabolic Viability: Is the overall energy-producing capacity of the cell population compromised?
-
Measure Membrane Integrity: Are the cells dying via a mechanism that involves plasma membrane rupture (a hallmark of necrosis)?[4]
-
Probe for Apoptosis: Is the compound activating the programmed cell death pathway?
This approach allows for a more definitive characterization of a compound's mechanism of action, distinguishing between apoptosis, necrosis, and cytostatic effects.
Selecting the Appropriate Cellular Model
The choice of cell line is a critical experimental parameter that dictates the relevance of the findings.[5] Key considerations include:
-
Tissue of Origin: The cell line should be relevant to the intended therapeutic target. For screening anticancer carboxamides, a panel of cancer cell lines from different tissues (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) is often employed.[1][6][7]
-
Genomic Profile: The known genetic background of a cell line (e.g., p53 status, expression of specific receptors) can provide mechanistic insights into a compound's activity.
-
Inclusion of a "Normal" Cell Line: To assess selectivity, it is essential to test compounds on a non-cancerous cell line, such as human dermal fibroblasts or hTERT-immortalized fibroblasts.[1][5] A high selectivity index (ratio of IC50 in normal cells vs. cancer cells) is a desirable characteristic for a therapeutic agent.[8]
The Principle of Self-Validating Protocols
Every protocol must be a self-validating system. This is achieved through the diligent use of controls, which provide the necessary benchmarks to confirm the assay is performing correctly and to accurately interpret the experimental results.
-
Untreated Control: Cells cultured in medium alone. This represents 0% cytotoxicity or 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the experimental wells.[9] This ensures that any observed effect is due to the compound itself and not the solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, or a lysis buffer for LDH release). This confirms that the assay system is capable of detecting the intended endpoint.
Chapter 2: Core Assays for Initial Cytotoxicity Screening
This chapter details two workhorse assays for an initial assessment of cytotoxicity, focusing on cell viability and membrane integrity.
Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric method widely used to assess cell viability by measuring metabolic activity.[10]
Principle of Causality: The core principle lies in the activity of mitochondrial dehydrogenases. In viable, metabolically active cells, these enzymes cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. A reduction in signal indicates a loss of metabolic viability, which can be due to either cytotoxicity or cytostatic activity.
dot
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the chosen cell line)
-
96-well flat-bottom sterile plates
-
Carboxamide derivatives, prepared as concentrated stocks in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in fresh culture medium to the optimal seeding density (determined empirically, often 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to minimize "edge effects" due to evaporation.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carboxamide derivatives in culture medium from your stock solutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle/medium for controls).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13]
-
Scientist's Note: During this incubation, living cells will convert the yellow MTT to purple formazan crystals. The incubation time can be optimized based on the cell type and its metabolic rate.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Membrane Integrity: The LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3]
Principle of Causality: LDH is a stable cytosolic enzyme that should be retained within healthy cells possessing an intact plasma membrane.[15] Upon loss of membrane integrity—a key feature of necrosis—LDH is released into the extracellular space.[4] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[4][16] This NADH then reacts with a tetrazolium salt probe to generate a colored formazan product, which is directly proportional to the amount of LDH released and, therefore, to the extent of cytotoxicity.[3]
Detailed Protocol: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, dye, and lysis buffer)
-
96-well flat-bottom sterile plates
-
Treated cell culture supernatants
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Prepare Assay Plate:
-
Set up and treat cells with carboxamide derivatives in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Crucially, you must also include a "Maximum LDH Release" control for each condition by adding the kit's Lysis Buffer to a set of wells 45 minutes before the end of the incubation period.
-
-
Collect Supernatant:
-
Following the treatment period, centrifuge the plate at ~600 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Scientist's Note: It is critical not to disturb the cell pellet, as this would release LDH and artificially inflate the cytotoxicity reading.
-
-
LDH Reaction:
-
Stop Reaction & Measure:
-
Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm within 1 hour.
-
-
Data Analysis:
-
First, subtract the background absorbance (from medium-only control) from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous Release: Absorbance from vehicle-treated control cells.
-
Maximum Release: Absorbance from lysis buffer-treated cells.
-
-
Chapter 3: Mechanistic Insights via Apoptosis Detection
Observing a decrease in viability (MTT) or an increase in membrane damage (LDH) provides a top-level view of cytotoxicity. To understand the underlying mechanism, it is essential to investigate specific cell death pathways, with apoptosis being a primary target for many anticancer drugs.[18]
The Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process. A key event in this cascade is the activation of a family of proteases called caspases. Specifically, "effector" caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular proteins, leading to the systematic disassembly of the cell.[19] Therefore, measuring the activity of caspase-3/7 is a direct and reliable indicator of apoptosis.[20][21]
dot
Caption: Carboxamide derivatives can trigger intrinsic or extrinsic pathways, converging on the activation of effector caspases-3/7.
Caspase-Glo® 3/7 Luminescent Assay
This assay provides a highly sensitive, "add-mix-measure" method for detecting caspase-3 and -7 activity.
Principle of Causality: The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[22] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity. The single-reagent format is optimized to lyse the cells, release the caspases, and perform the enzymatic reaction, making it ideal for high-throughput screening.[22]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled, opaque 96-well plates (for luminescence)
-
Treated cells in culture
-
Plate-reading luminometer
Procedure:
-
Plate and Treat Cells:
-
Seed cells (100 µL/well) in white-walled 96-well plates and treat with carboxamide derivatives as previously described.
-
Scientist's Note: It is advisable to set up a parallel plate for a viability assay (like MTT) to normalize the caspase activity to the number of viable cells.
-
-
Reagent Preparation & Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes at a low speed.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from medium-only control) from all readings.
-
The resulting relative light units (RLU) are proportional to caspase-3/7 activity. Data is often presented as "fold change" over the vehicle-treated control.
-
Chapter 4: Data Integration, Interpretation, and Troubleshooting
The true power of this strategy comes from synthesizing the data from all three assays to build a comprehensive cytotoxicity profile.
Data Presentation and IC50 Calculation
For each compound and assay, data should be used to generate a dose-response curve by plotting the measured effect (% viability, % cytotoxicity, or RLU) against the log of the compound concentration. From these curves, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.[2][23] This value represents the concentration of a compound that induces a 50% response and is a standard metric for potency.
Table 1: Hypothetical Cytotoxicity Profile of Carboxamide Derivatives in HCT-116 Cells (48h Treatment)
| Compound | MTT Assay IC50 (µM) | Max LDH Release (%) | Max Caspase-3/7 Activation (Fold Change) | Inferred Primary Mechanism |
| Carboxamide A | 1.2 | 8% | 9.5 | Potent Apoptosis |
| Carboxamide B | 5.8 | 75% | 1.2 | Necrosis/Membrane Disruption |
| Carboxamide C | >50 | <5% | 1.1 | Low Cytotoxicity / Cytostatic |
| Vehicle (0.1% DMSO) | N/A | 3% | 1.0 | No Effect (Control) |
| Staurosporine (1 µM) | 0.5 | 10% | 12.0 | Apoptosis (Positive Control) |
Interpreting Combined Results
By cross-referencing the results, a clear mechanistic picture emerges:
-
Carboxamide A Profile (Potent Apoptosis): A low MTT IC50 coupled with high caspase-3/7 activation and minimal LDH release is the classic signature of apoptosis. The cells are dying in a programmed manner without significant membrane rupture.
-
Carboxamide B Profile (Necrosis): A decrease in viability (MTT) is strongly correlated with a large increase in LDH release, but not caspase activation. This indicates the compound is causing cell death primarily through the loss of membrane integrity.
-
Carboxamide C Profile (Low Activity/Cytostatic): The high IC50 value in the MTT assay, with no significant signal in the LDH or caspase assays, suggests the compound has low cytotoxic potency at the tested concentrations. It may be having a cytostatic effect (inhibiting proliferation), which would require further investigation with a cell proliferation assay.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate.[9][11] |
| Low Signal in MTT Assay | Insufficient cell number; Low metabolic activity of the cell line. | Optimize cell seeding density to ensure absorbance values are in the linear range.[9] Increase MTT incubation time. |
| High Background in LDH Assay | High spontaneous cell death in culture; Serum in the medium contains LDH; Rough handling of cells. | Ensure cells are healthy and not over-confluent. Use a medium-only background control to subtract serum LDH activity.[3] Handle plates gently to avoid accidental cell lysis.[24] |
| Compound Interference | Colored compounds may interfere with colorimetric assays.[23] Fluorescent compounds may interfere with fluorescent assays. | Run a compound-only control (no cells) to check for intrinsic absorbance/fluorescence at the assay wavelength. If interference is significant, consider an alternative assay (e.g., a luminescent ATP-based viability assay instead of MTT). |
Conclusion
The evaluation of carboxamide derivatives requires a thoughtful, multi-faceted approach that extends beyond a single endpoint. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-3/7), researchers can construct a detailed and reliable cytotoxicity profile. This strategy not only allows for the accurate ranking of compound potency (IC50) but also provides crucial insights into the mechanism of cell death. Such a comprehensive understanding is indispensable for making informed decisions in the drug discovery process, ultimately guiding the selection and optimization of carboxamide derivatives with the highest therapeutic potential.
References
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025).
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (2025). Benchchem.
- Caspase-Glo® 3/7 Assay Protocol.
- MTT assay protocol. Abcam.
- What cell line should I choose for citotoxicity assays?. (2023).
- What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026). BenchSci.
- LDH assay kit guide: Principles and applic
- Distinguishing Necroptosis
- IN SILICO, ANTIMICROBIAL AND CYTOTOXIC STUDIES OF CARBOXAMIDE DERIVATIVES AND THEIR GREEN SYNTHESIS. (2023).
- Cytotoxicity Assay Protocol & Troubleshooting.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018).
- Synthesis and cytotoxic activity of carboxamide deriv
- MTT (Assay protocol). (2023). Protocols.io.
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
- CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. (2019). Thermo Fisher Scientific.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
- Methods to Study and Distinguish Necroptosis. (2024).
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. (2005). PubMed.
- Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf.
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2024).
- Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). (2024). LJMU Research Online.
- Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec.
- About Cytotoxic Agents: Uses, How They Help, & Limit
- LDH cytotoxicity assay. (2024). Protocols.io.
- Muse® Caspase-3/7 Kit.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
- Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. (2021).
- Cytotoxicity MTT Assay Protocols and Methods.
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- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025).
- LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
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- MTT Proliferation Assay Protocol. (2025).
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Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Tertiary Amide Bond Formation
Welcome to the technical support center for amide bond formation. As a senior application scientist, I've encountered nearly every challenge imaginable when it comes to synthesizing these crucial linkages, particularly the sterically demanding tertiary amides. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in tertiary amide formation.
Q1: My standard coupling reaction (e.g., EDC/HOBt) is failing for my tertiary amide synthesis. What's the likely cause?
A1: The primary reason for the failure of standard coupling conditions with tertiary amides is steric hindrance. Both the carboxylic acid and the secondary amine can be sterically bulky, which slows down the crucial nucleophilic attack of the amine on the activated carboxylic acid intermediate.[1] Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) may not provide a sufficiently reactive activated species to overcome this steric barrier efficiently.[2][3]
Q2: I'm observing significant epimerization in my chiral carboxylic acid starting material. How can I minimize this?
A2: Epimerization is a common and critical side reaction, especially in peptide synthesis, where maintaining stereochemical integrity is paramount.[3][4] It often proceeds through the formation of an oxazolone intermediate, which can readily tautomerize.[3] To minimize epimerization:
-
Choice of Coupling Reagent: Uronium and phosphonium salt-based reagents like HATU, HBTU, and PyBOP are generally better at suppressing epimerization than carbodiimides alone.[2][3]
-
Additives: The use of additives like HOBt or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides can significantly reduce racemization by forming an active ester that is less prone to oxazolone formation.[3]
-
Base Selection: The choice and amount of base are critical. A weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine is often preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can promote oxazolone formation.[3]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize epimerization.[3]
Q3: My reaction is sluggish and gives low yields. What are the first parameters I should adjust?
A3: For sluggish reactions, consider the following adjustments:
-
Increase Reactant Concentration: Higher concentrations can favor the bimolecular coupling reaction.
-
Elevate Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier, but be mindful of potential side reactions and epimerization.[3]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic polar solvents like DMF, NMP, or acetonitrile are generally good choices.
-
Switch Coupling Reagent: If a standard reagent is failing, moving to a more potent one is a logical next step. For sterically hindered substrates, consider uronium/aminium salts (HATU, HCTU) or phosphonium salts (PyBOP, PyAOP).[2][3][5]
Q4: How do I remove the urea byproduct from my carbodiimide-mediated reaction?
A4: The urea byproduct from carbodiimide reagents can be a purification challenge.
-
DCC (Dicyclohexylcarbodiimide): The resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can often be removed by filtration.[5]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): The N-acylurea byproduct from EDC is water-soluble.[3] An acidic aqueous workup (e.g., with dilute HCl or citric acid) will protonate the dimethylamino group, rendering the urea highly soluble in the aqueous phase for easy extraction.
-
DIC (Diisopropylcarbodiimide): Diisopropylurea is more soluble in organic solvents than DCU, making filtration less effective.[5] Purification is typically achieved through chromatography.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of specific problems encountered during tertiary amide synthesis.
Issue 1: Low or No Product Formation with Sterically Hindered Substrates
Root Cause Analysis:
The formation of a tertiary amide involves the nucleophilic attack of a secondary amine on an activated carboxylic acid. When both partners are sterically encumbered, the transition state for this reaction is high in energy, leading to a slow reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding tertiary amide couplings.
Detailed Solutions:
-
Upgrade Your Coupling Reagent:
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents form highly reactive OBt- or OAt-active esters, which are more susceptible to nucleophilic attack by hindered amines.[3] HATU is often considered the gold standard for difficult couplings due to the neighboring group participation of the pyridine nitrogen in the HOAt moiety.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these form highly activated esters. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial in certain contexts.[2][3]
-
Acyl Fluoride Generation (e.g., TFFH, XtalFluor-E): Converting the carboxylic acid in situ to the corresponding acyl fluoride creates a highly reactive electrophile.[3][6][7] This method is particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[3]
-
-
Alternative Acid Activation Methods:
-
Acid Chlorides: This is a classic and highly effective method for forcing stubborn amide couplings. The carboxylic acid is first converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][] The subsequent reaction with the secondary amine is often rapid. However, the harsh conditions required for acyl chloride formation may not be compatible with sensitive functional groups.[2][]
-
Mixed Anhydrides: Formation of a mixed anhydride, for instance with isobutyl chloroformate or pivaloyl chloride, provides a sufficiently activated carboxylic acid derivative for coupling with hindered amines.
-
Issue 2: Epimerization of Chiral Centers
Root Cause Analysis:
Epimerization at the α-carbon of a carboxylic acid occurs when the α-proton is abstracted. This is facilitated by the formation of a symmetric intermediate, most commonly a 5(4H)-oxazolone, especially when the α-substituent is an amino or amido group.[3] The presence of a strong base significantly accelerates this process.[3]
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting Low Yield in Amide Coupling Reactions
Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their amide synthesis. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Section 1: Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is showing low to no conversion. What are the most common initial checks I should perform?
When an amide coupling reaction fails, it's crucial to systematically evaluate the fundamental components of the reaction. Before delving into more complex troubleshooting, begin with these initial checks:
-
Reagent Quality and Stoichiometry:
-
Carboxylic Acid and Amine: Ensure the purity of your starting materials. Impurities can interfere with the reaction. Confirm the accurate calculation of molar equivalents. For valuable substrates, it's advisable to use the limiting reagent as the basis for stoichiometry. If one of your starting materials is significantly cheaper or more readily available, using it in a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.[1]
-
Coupling Reagents and Additives: Verify the quality and handling of your coupling reagents (e.g., EDC, HATU, PyBOP). Many are sensitive to moisture and air. Use freshly opened bottles or properly stored reagents. Additives like HOBt and HOAt are also susceptible to degradation.
-
Base: Ensure the base (e.g., DIPEA, Et3N) is anhydrous and pure. The presence of water can hydrolyze activated intermediates.
-
-
Solvent:
-
The solvent should be anhydrous and appropriate for the chosen coupling reagents and starting materials. Common solvents include DMF, DCM, and THF.[2] If solubility is an issue, consider alternative solvents or co-solvent systems.
-
-
Reaction Conditions:
-
Temperature: Most amide couplings are run at room temperature. However, for sterically hindered or electron-deficient substrates, gentle heating may be necessary. Conversely, some reactions benefit from being run at 0 °C to minimize side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions are complete within a few hours, while others may require overnight stirring.
-
Q2: How do I choose the right coupling reagent for my specific substrates?
The selection of a coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, their electronic properties, and the potential for side reactions like racemization.[3][4]
| Coupling Reagent Class | Examples | Key Characteristics | Best For | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used. | General amide synthesis. | Racemization of chiral carboxylic acids, formation of insoluble urea byproducts (DCC, DIC). |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization. | Peptide synthesis, sterically hindered couplings. | Can be more expensive than carbodiimides. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very fast reaction rates, low racemization.[4] | Difficult couplings, acid-sensitive substrates. | Potential for guanidinium byproduct formation with the amine.[5][6] |
| Acyl Halide Formation | SOCl2, (COCl)2, BTFFH | Generates highly reactive acyl chlorides or fluorides. | Sterically hindered and electron-deficient substrates.[7][8][9] | Harsh conditions for acyl chloride formation, potential for side reactions with sensitive functional groups. |
Expert Tip: For routine couplings, EDC in combination with an additive like HOBt or OxymaPure is a good starting point due to the water-solubility of its urea byproduct, which simplifies workup.[10] For challenging substrates, consider using HATU or PyBOP.
Section 2: Troubleshooting Specific Issues
Issue 1: My reaction has stalled, and I see unreacted starting materials on my TLC/LC-MS.
Causality: Incomplete reactions are often due to insufficient activation of the carboxylic acid, poor nucleophilicity of the amine, or deactivation of the coupling reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amide coupling reactions.
Detailed Protocols:
-
Pre-activation of the Carboxylic Acid:
-
In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).[11]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Monitor the reaction to completion by TLC or LC-MS.
Rationale: Pre-activation ensures that the carboxylic acid is fully converted to its active form before the amine is introduced, which can be particularly beneficial for slow or difficult couplings.
-
Issue 2: My product is contaminated with a byproduct that is difficult to remove.
Common Byproducts and Their Solutions:
-
N-acylurea (from carbodiimides):
-
Causality: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is no longer reactive towards the amine.[10] This is more prevalent with sterically hindered substrates.
-
Solution: Use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as acyl transfer agents, forming an active ester that is less prone to rearrangement but still highly reactive with the amine.
-
-
Guanidinium byproduct (from uronium/aminium reagents):
-
Causality: The coupling reagent (e.g., HATU, HBTU) can react directly with the amine, forming a guanidinium species that "caps" the amine, rendering it unreactive.[5][6]
-
Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the uronium reagent and base before adding the amine.[6][11] Using a 1:1 molar ratio of the uronium reagent to the carboxylic acid can also minimize this side reaction.[6]
-
-
Dicyclohexylurea (DCU) or Diisopropylurea (DIU):
-
Causality: These are the insoluble byproducts of DCC and DIC, respectively.
-
Solution:
-
Filter the reaction mixture through a pad of celite to remove the bulk of the precipitated urea.
-
If some urea remains in the filtrate, it can often be removed by recrystallization or precipitation from a suitable solvent like acetonitrile.[1]
-
Alternatively, use a water-soluble carbodiimide like EDC, whose urea byproduct can be removed with an aqueous workup.[10]
-
-
Workup Protocol for Removing Unreacted Starting Materials:
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH4Cl) to remove any unreacted amine and basic byproducts.[12]
-
Wash the organic layer with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts.[13] Be cautious of gas evolution (CO2) if using bicarbonate.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
Issue 3: I am observing racemization of my chiral carboxylic acid.
Causality: Racemization can occur via the formation of an oxazolone intermediate, especially with N-protected amino acids. The basicity of the reaction medium and the nature of the activated intermediate play a significant role.[14]
Strategies to Minimize Racemization:
-
Choice of Reagents:
-
Use coupling reagents known for low racemization, such as those based on HOAt (e.g., HATU) or phosphonium salts (e.g., PyBOP).[4]
-
Always use an additive like HOBt or HOAt with carbodiimides.[14] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate.
-
DEPBT is another coupling reagent reported to be effective in suppressing racemization.[15]
-
-
Base Selection:
-
Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or DIPEA.[14]
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization relative to the rate of amide bond formation.
-
Logical Relationship Diagram for Racemization:
Caption: Factors contributing to racemization in amide coupling.
Issue 4: My substrates are sterically hindered or electron-deficient, leading to low yields.
Causality: Steric hindrance can prevent the nucleophilic amine from approaching the activated carboxylic acid. Electron-deficient amines are poor nucleophiles, and electron-deficient carboxylic acids can be difficult to activate.
Advanced Strategies:
-
Acyl Fluoride Mediated Coupling:
-
Rationale: Acyl fluorides are small, highly reactive intermediates that can overcome steric hindrance. Reagents like BTFFH can generate acyl fluorides in situ under mild conditions.[7][8][9][16]
-
Protocol (using BTFFH):
-
To a solution of the carboxylic acid (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous solvent (e.g., DCM), add BTFFH (1.1 eq.).
-
Stir at room temperature for 30-60 minutes to form the acyl fluoride.
-
Add the amine (1.0-1.2 eq.) and continue stirring. For very hindered substrates, heating may be required.[7]
-
Monitor the reaction to completion.
-
-
-
Boron-based Reagents:
-
High-Potency Coupling Reagents:
-
Uronium/aminium salts like HATU and phosphonium salts like PyBOP are generally more effective for hindered couplings than standard carbodiimides.[4]
-
Section 3: Analytical Monitoring
Q3: How can I effectively monitor my reaction progress using TLC?
Protocol for TLC Monitoring:
-
Prepare your TLC chamber: Add a suitable eluent system (a mixture of a non-polar and a polar solvent, e.g., hexanes/ethyl acetate or DCM/methanol) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor.
-
Spot the plate: On a silica gel TLC plate, spot your carboxylic acid starting material, your amine starting material, a co-spot (both starting materials in the same spot), and your reaction mixture.
-
Develop the plate: Place the TLC plate in the chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Visualize:
-
UV light: If your compounds contain a UV-active chromophore, you can visualize the spots under a UV lamp (254 nm).
-
Staining: If your compounds are not UV-active, you will need to use a stain. Common stains include:
-
Potassium permanganate (KMnO4): Good for compounds that can be oxidized.
-
Ninhydrin: Specific for primary and secondary amines (gives a colored spot).
-
p-Anisaldehyde: A general-purpose stain that gives a range of colors with different functional groups.[19]
-
-
Interpreting the TLC:
-
As the reaction progresses, the spots corresponding to the starting materials should diminish in intensity, and a new spot corresponding to the amide product should appear.
-
The product spot will typically have an Rf value that is intermediate between the more polar carboxylic acid and the often less polar amine.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
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ResearchGate. (2025, December 17). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2019, August 15). Removing intermediates from amide coupling?. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
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RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
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Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
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Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Amide bond formation using amino acid fluorides. Retrieved from [Link]
-
ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]
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YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
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Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]
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Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. r/Mcat. Retrieved from [Link]
-
RSC Publishing. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
RSC Publishing. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]
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Stability issues and proper storage conditions for the compound
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Adalimumab. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and proper storage of this critical therapeutic monoclonal antibody. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring the integrity of your research and development efforts.
Section 1: Understanding Adalimumab's Stability Profile
Adalimumab is a fully human recombinant monoclonal antibody that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes.[1][2][3] Like all therapeutic proteins, its efficacy is intrinsically linked to its structural integrity.[4] Deviations from optimal storage conditions can lead to a cascade of degradation events, compromising its biological activity and potentially impacting experimental outcomes.
Key Factors Influencing Adalimumab Stability:
-
Temperature: This is the most critical factor. Adalimumab is sensitive to both heat and freezing.[5][6][7]
-
Light Exposure: Protect from light to prevent photo-oxidation.[6][8][9]
-
pH: Maintaining the correct pH is crucial for stability.[10][11]
-
Mechanical Stress: Agitation and shaking can induce aggregation.[11][12]
-
Formulation: The presence of specific excipients plays a vital role in stabilizing the molecule.[10]
Common Degradation Pathways for Adalimumab:
The primary degradation pathways for adalimumab include:
-
Aggregation: The formation of high molecular weight (HMW) species is a major concern. Aggregates can be immunogenic and reduce the therapeutic efficacy of the antibody.[5][13]
-
Fragmentation: The breakdown of the antibody into smaller low molecular weight (LMW) species can also occur.[8]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the antibody's structure and function.[11][14]
-
Deamidation and Isomerization: These chemical modifications can lead to charge variants and may affect the antibody's binding affinity and stability.[15]
The following diagram illustrates the major degradation pathways for monoclonal antibodies like Adalimumab.
Caption: Troubleshooting workflow for Adalimumab stability issues.
Section 4: Experimental Protocols
To ensure the integrity of your Adalimumab samples, it is crucial to employ validated analytical methods to assess their stability.
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
This method separates molecules based on their size in solution and is the gold standard for quantifying high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments.
Objective: To quantify the percentage of monomer, HMW species, and LMW species in an Adalimumab sample.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
Adalimumab sample
-
Reference standard
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the Adalimumab reference standard to establish the retention time of the monomer.
-
Inject the Adalimumab sample.
-
Monitor the eluate at 280 nm.
-
Integrate the peaks corresponding to HMW species (eluting earlier than the monomer), the monomer, and LMW species (eluting later than the monomer).
-
Calculate the percentage of each species relative to the total peak area.
Interpretation: An increase in the percentage of HMW species indicates aggregation, while an increase in LMW species suggests fragmentation. [8]
Protocol 2: Visual Inspection
A simple yet critical step before any experiment.
Objective: To qualitatively assess the physical appearance of the Adalimumab solution.
Procedure:
-
Bring the Adalimumab vial to room temperature.
-
Against a dark and light background, visually inspect the solution for any signs of particulates, cloudiness, or discoloration. [6]3. Ensure the solution is clear to slightly opalescent and colorless to pale brown.
Interpretation: Any deviation from the expected appearance may indicate a stability issue, and the vial should not be used. [9]
Section 5: Summary of Storage Conditions
| Condition | Temperature | Duration | Light Protection | Notes |
| Long-Term Storage | 2°C to 8°C (36°F to 46°F) | Until expiration date | Required | Do not freeze. [7][9] |
| Temporary Room Temperature Storage | Up to 25°C (77°F) | Maximum of 14 days | Required | Do not return to the refrigerator after this period. [6][8][12] |
References
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Adalimumab - StatPearls - NCBI Bookshelf - NIH. (2023-11-12). Available from: [Link]
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Evaluation of Physicochemical and Biological Stability of 36-Months-Aged SB5 (Adalimumab Biosimilar) for 4 Weeks at Room Temperature - NIH. Available from: [Link]
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Problems with Biologic Drug Storage | RheumNow. (2018-01-22). Available from: [Link]
- High concentration formulations of adalimumab - Google Patents.
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Adalimumab: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2025-10-21). Available from: [Link]
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Evaluation of the pattern and kinetics of degradation of adalimumab using a stability-indicating orthogonal testing protocol - PubMed. Available from: [Link]
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Research Confirms Long-Term Stability of Adalimumab Biosimilar Candidate TUR01. (2023-08-12). Available from: [Link]
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Sci-Hub. Available from: [Link]
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Amino acid-based stable adalimumab formulation in spray freeze-dried microparticles for pulmonary delivery | Request PDF - ResearchGate. Available from: [Link]
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Acceptability of switching adalimumab from a prefilled syringe to an autoinjection pen. Available from: [Link]
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Troubleshooting Guide for Common Recombinant Protein Problems - Patsnap Synapse. (2025-05-09). Available from: [Link]
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The Impact of Inadequate Temperature Storage Conditions on Aggregate and Particle Formation in Drugs Containing Tumor Necrosis Factor-Alpha Inhibitors - PMC - NIH. (2018-02-05). Available from: [Link]
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Consistency of quality attributes for the glycosylated monoclonal antibody Humira® (adalimumab) - PMC - NIH. Available from: [Link]
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How long can Humira (adalimumab) be stored at room temperature? - Dr.Oracle. (2025-11-09). Available from: [Link]
- Pharmaceutical formulations for adalimumab - Google Patents.
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Antibody storage: preserving monoclonal antibodies - Single Use Support. (2024-02-05). Available from: [Link]
-
Relevance of Adalimumab Product Attributes to Patient Experience in the Biosimilar Era: A Narrative Review - NIH. (2024-03-11). Available from: [Link]
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Acceptability of switching adalimumab from a prefilled syringe to an autoiniection pen. (2026-01-15). Available from: [Link]
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HUMIRA® (adalimumab) - FAQs. Available from: [Link]
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The effects of freeze–thaw cycling on the stability of the adalimumab biosimilar SB5 | Request PDF - ResearchGate. (2020-03-25). Available from: [Link]
- Stable aqueous formulations of adalimumab - Google Patents.
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Enhancement of adalimumab expression in CHO cells by antioxidant small molecule additives and the underlying mechanism - ResearchGate. (2025-06-19). Available from: [Link]
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Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. (2022-11-20). Available from: [Link]
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To mix or not to mix – compatibilities of parenteral drug solutions. Available from: [Link]
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Humira Storage Guide: Ideal Temperatures & Time Out of the Fridge - 4AllFamily Australia. Available from: [Link]
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The Impact of Inadequate Temperature Storage Conditions on Aggregate and Particle Formation in Drugs Containing Tumor Necrosis Factor-Alpha Inhibitors - ResearchGate. Available from: [Link]
-
(PDF) Quality by Design–Based Assessment for Analytical Similarity of Adalimumab Biosimilar HLX03 to Humira® - ResearchGate. Available from: [Link]
-
Safe handling of monoclonal antibodies – NHS SPS - Specialist Pharmacy Service. Available from: [Link]
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What is the mechanism of action of Adalimumab? - Patsnap Synapse. (2025-03-07). Available from: [Link]
-
Development of antidrug antibodies against adalimumab maps to variation within the HLA-DR peptide-binding groove - PubMed Central. (2023-02-22). Available from: [Link]
-
Safe Handling Of Monoclonal Antibodies Best Practices - Bioprocess Online. (2024-03-07). Available from: [Link]
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Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC - NIH. (2023-12-11). Available from: [Link]
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Antibody Basics Revisited (Do's and Don'ts of Antibody Handling) - G-Biosciences. (2020-06-16). Available from: [Link]
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Guide to Determining Protein Stability in an Assay - Surmodics IVD. Available from: [Link]
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Guidance for storing and travelling with AMGEVITA®1. Available from: [Link]
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Comparison of Adalimumab Serum Drug Levels When Delivered by Pen Versus Syringe in Patients With Inflammatory Bowel Disease. An International, Multicentre Cohort Analysis - PubMed. (2019-12-10). Available from: [Link]
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Navigating Synthesis Labyrinths: A Guide to By passing Arduous Purifications
Technical Support Center for Advanced Synthetic Chemistry
Welcome, researchers, scientists, and drug development professionals. In the intricate world of organic synthesis, the path from starting materials to a pure, desired product is often fraught with purification challenges. These hurdles not only consume valuable time and resources but can also significantly impact overall yield and the economic viability of a synthetic route.[1] This guide, structured as a technical support center, offers insights and practical strategies to proactively design and execute synthetic routes that minimize or entirely circumvent difficult purification steps.
Frequently Asked Questions (FAQs)
Strategy & Route Design
Q1: My linear synthesis is plagued by low overall yields and accumulating impurities. How can I improve my strategy?
This is a classic challenge in multi-step linear synthesis, where the overall yield diminishes with each successive step.[2][3] A powerful alternative is convergent synthesis .
-
The Causality: Instead of building a complex molecule in a step-by-step sequential manner (linear), convergent synthesis involves preparing key fragments of the target molecule independently.[4][5] These fragments are then combined ("converged") in the final stages. This approach is generally more efficient for complex molecules.[2][3][4][5]
-
The Advantage: By synthesizing fragments in parallel, you confine purification challenges to smaller, more manageable molecules.[4] Any synthetic failures in one fragment's preparation do not impact the others. This leads to a higher overall yield and simplifies the purification of the final complex product, as the number of sequential reaction and purification steps is reduced.[2][3]
Q2: I'm spending a significant amount of time on workups and purifications for a multi-step synthesis. Are there ways to combine reactions?
Absolutely. Cascade reactions , also known as tandem or domino reactions, are an elegant and efficient strategy to increase molecular complexity in a single operation.[6]
-
The Mechanism: A cascade reaction involves at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step, all within a single pot.[6] This eliminates the need for isolating and purifying intermediates.[7]
-
The Benefits: The advantages are numerous and align with the principles of green chemistry.[7] They include:
-
Atom Economy: Maximizing the incorporation of starting material atoms into the final product.[6][7]
-
Reduced Waste: Less solvent and reagent usage due to fewer individual steps.[6][7]
-
Time and Labor Savings: A single reaction setup, workup, and purification are required for multiple transformations.[6][7]
-
Cascade reactions are particularly powerful in the synthesis of complex natural products.[8][9][10]
Troubleshooting Guides
Issue: Persistent Impurity Removal
Problem: A persistent impurity is co-eluting with my product during chromatography, making separation extremely difficult.
Troubleshooting Protocol: The Fluorous Tagging Strategy
This strategy introduces a "fluorous" tag—a functional group with a high fluorine content—to your molecule of interest.[11] This tag dramatically alters the molecule's partitioning behavior, enabling a straightforward separation from non-tagged impurities.[11][12]
Step-by-Step Methodology:
-
Tagging: Covalently attach a fluorous tag to your starting material or an early intermediate. This is typically done via a linker that can be cleaved later.
-
Reaction: Perform the desired chemical transformation. Your product will now be fluorous-tagged.
-
Extraction: After the reaction, the crude mixture is subjected to a liquid-liquid extraction with a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent. The fluorous-tagged product will selectively partition into the fluorous phase, leaving the non-fluorous impurities in the organic phase.[11]
-
Detagging: After separation, the fluorous tag is cleaved from the purified product.
-
Final Purification: A final, and now much simpler, purification step may be required to remove the cleaved tag.
Data Presentation: Comparison of Purification Strategies
| Purification Strategy | Pros | Cons | Best Suited For |
| Traditional Chromatography | Widely applicable, versatile. | Can be time-consuming, solvent-intensive, and challenging for closely eluting compounds.[13] | General purpose purification. |
| Fluorous Tagging | Highly efficient for separating tagged from non-tagged species, simplifies purification significantly.[11][12] | Requires additional tagging and detagging steps, fluorous reagents can be expensive. | Complex mixtures where standard chromatography fails, parallel synthesis.[11] |
| Recrystallization | Can yield highly pure crystalline products, scalable.[14] | Only applicable to solid compounds, requires finding a suitable solvent system, may not be effective for all impurities. | Purification of solid final products and intermediates. |
Issue: Difficult Separation of Stereoisomers
Problem: My reaction produces a mixture of enantiomers (or diastereomers) that are inseparable by standard chromatography.
Troubleshooting Protocol 1: Enzymatic Resolution
Enzymes are highly selective biocatalysts that can differentiate between stereoisomers.[15][16][17] This high degree of selectivity can be exploited for the separation of enantiomers.[15]
-
The Principle: An enzyme is chosen that will selectively react with only one of the enantiomers in a racemic mixture. This converts one enantiomer into a new compound, while leaving the other enantiomer unreacted. The resulting mixture of two different compounds (the product of the enzymatic reaction and the unreacted enantiomer) can then be easily separated by standard purification techniques like chromatography.
Step-by-Step Methodology:
-
Enzyme Selection: Choose an enzyme (e.g., a lipase, protease, or esterase) known to exhibit high enantioselectivity for the functional group present in your racemic mixture.
-
Reaction: Incubate the racemic mixture with the selected enzyme under optimized conditions (pH, temperature, solvent).
-
Separation: After the reaction has proceeded to approximately 50% conversion, stop the reaction. The mixture now contains the unreacted enantiomer and the new product. These are different chemical entities and can be readily separated.
-
Product Recovery: Isolate the desired enantiomer. If the reacted enantiomer is the desired product, it may be necessary to reverse the enzymatic transformation to obtain the final product.
Troubleshooting Protocol 2: Diastereomeric Salt Formation
For racemic mixtures of acidic or basic compounds, a classical resolution technique involves the formation of diastereomeric salts.
-
The Principle: Enantiomers have identical physical properties, making them difficult to separate.[18] However, diastereomers have different physical properties, including solubility.[18] By reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent, you form a mixture of diastereomeric salts.
Step-by-Step Methodology:
-
Resolving Agent Selection: Choose a readily available and inexpensive chiral resolving agent. For a racemic acid, use a chiral base (e.g., (R)- or (S)-1-phenylethanamine). For a racemic base, use a chiral acid (e.g., tartaric acid).
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent and add one equivalent of the chiral resolving agent. The diastereomeric salts will precipitate.
-
Fractional Crystallization: The two diastereomeric salts will have different solubilities in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively crystallized and isolated.
-
Regeneration of Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and regenerate the pure enantiomer of the original compound.
Advanced Strategies & Workflows
Solid-Phase Synthesis: A Paradigm Shift in Purification
For the synthesis of peptides, oligonucleotides, and other polymers, solid-phase synthesis (SPPS) offers a revolutionary approach to purification.[19][20][21][22][]
-
The Core Concept: The growing molecule is covalently attached to an insoluble solid support (a resin).[19] Reagents and byproducts in the solution phase are simply washed away by filtration after each reaction step.[19][20][] This completely eliminates the need for traditional purification of intermediates.[19][20]
-
Advantages of SPPS:
-
Simplified Purification: Excess reagents and byproducts are removed by simple washing and filtration.[20][]
-
High Throughput: The process is amenable to automation, allowing for the rapid synthesis of many molecules.[19]
-
Driving Reactions to Completion: A large excess of reagents can be used to ensure reactions go to completion, with the excess being easily washed away.[20]
-
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Synthetic Strategies
Caption: Comparison of Linear and Convergent synthetic strategies.
References
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Fiveable. (n.d.). Convergent vs Linear Synthesis Definition. Retrieved from [Link]
-
Pediaa. (2020, February 20). Difference Between Linear and Convergent Synthesis. Retrieved from [Link]
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Angewandte Chemie International Edition. (2007). Cascade Reactions in Total Synthesis. Retrieved from [Link]
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American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]
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BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
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Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in cascade reactions and their mechanistic insights: a concise strategy to synthesize complex natural products and organic scaffolds. Retrieved from [Link]
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LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
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Wikipedia. (n.d.). Cascade reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
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Société Chimique de France. (n.d.). A bird's eye view of fluorous reaction and separation techniques. Retrieved from [Link]
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Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Lab Mallet. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages. Retrieved from [Link]
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MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
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SpiroChem. (2025, June 30). Tackling Process Impurities in Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The art of total synthesis through cascade reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A fluorous-phase strategy for improving separation efficiency in organic synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, February 22). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
Chemistry Notes. (2022, July 8). Linear and Convergent Synthesis: 5 Major Differences. Retrieved from [Link]
-
YouTube. (2018, February 18). Separating Stereoisomers. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025, October 8). (PDF) Enzyme-Catalyzed Organic Reactions: Biocatalysis in Synthesis. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]
-
Bentham Science. (2017, July 1). Cascade Reaction in the Synthesis of Heterocyclic Natural Products. Retrieved from [Link]
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Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
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EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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ACS Publications. (2021, January 14). Power of Biocatalysis for Organic Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 27). 4: The Logic of Synthesis. Retrieved from [Link]
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LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]
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Celergis. (n.d.). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enzyme catalysis in organic synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Fluorous Methods for Synthesis and Separation of Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. Retrieved from [Link]
-
Pediaa.Com. (2024, June 24). What is the Difference Between Linear and Convergent Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic applications of fluorous solid-phase extraction (F-SPE). Retrieved from [Link]
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Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
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MDPI. (2026, January 26). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Retrieved from [Link]
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Validation & Comparative
The Unambiguous Arbitrator: A Comparative Guide to the Structure Validation of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide by X-ray Crystallography
In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is built. For novel compounds such as 1-(3-Chlorophenyl)cyclopentane-1-carboxamide, a molecule of interest for its potential pharmacological applications, the precise arrangement of its atoms dictates its biological activity, physical properties, and ultimately, its therapeutic potential. This guide provides an in-depth technical comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of this target molecule. As we shall see, while a suite of spectroscopic methods provides essential pieces of the structural puzzle, single-crystal X-ray diffraction stands alone as the ultimate arbiter, providing an unambiguous and high-resolution map of the molecular architecture.
A Molecule in Focus: Synthesis and Structural Hypotheses
Before a structure can be validated, it must first be synthesized. Based on established synthetic methodologies for related 1-arylcycloalkanecarboxamides, a plausible route to this compound involves a two-step process. The initial step is the formation of the carbon framework via the reaction of a suitable precursor, followed by the conversion of a nitrile group to the final carboxamide.
A proposed synthetic pathway begins with the reaction of 3-chlorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base to form 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. Subsequent hydrolysis of the nitrile functionality, under either acidic or basic conditions, yields the target carboxamide. This synthetic strategy provides a solid foundation for obtaining the material needed for structural analysis.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] The fundamental principle lies in the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms within a single, well-ordered crystal.[2] The resulting diffraction pattern of discrete spots is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined with exceptional accuracy.[3]
Causality in Experimental Design: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process where each step is critical for success. The initial and often most challenging step is the growth of a single crystal of sufficient size and quality.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common starting point. The principle here is to allow the molecules to self-assemble into a highly ordered crystalline lattice. The slow rate of evaporation is crucial to prevent the formation of polycrystalline material or amorphous precipitate.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality. The crystal is then rotated in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector over a wide range of angles.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density, and the atomic positions and displacement parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[4][5]
Orthogonal Validation: A Multi-Technique Approach
While SC-XRD provides the definitive solid-state structure, a comprehensive validation package for a new chemical entity relies on a suite of complementary analytical techniques. These methods probe different aspects of the molecular structure and provide crucial information, particularly for characterizing the compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is an indispensable tool for elucidating the connectivity of atoms in a molecule.[4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to assemble the molecular structure piece by piece. For our target molecule, we would expect to see characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the diastereotopic methylene protons of the cyclopentane ring, and the amide protons.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation analysis.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).[6]
Vibrational Spectroscopy (IR and Raman): The Functional Group Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.
Experimental Protocol: IR and Raman Spectroscopy
-
Sample Preparation: For FTIR, a small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman, the solid sample is placed directly in the path of the laser.
-
Data Acquisition: The IR or Raman spectrum is recorded.
-
Data Analysis: The positions and intensities of the vibrational bands are correlated with specific functional groups. For this compound, characteristic peaks would be expected for the N-H and C=O stretching of the amide group, C-H stretching of the aromatic and aliphatic moieties, and C-Cl stretching.[7]
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Gained | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration.[1] | Unambiguous structure determination in the solid state.[2] | Requires a suitable single crystal, which can be difficult to obtain. Does not provide information about the solution-state structure. |
| NMR Spectroscopy | Atom connectivity, chemical environment of nuclei, solution-state conformation.[4] | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution. | Does not provide precise bond lengths and angles. Can be complex to interpret for large or highly symmetric molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), structural fragments.[6] | High sensitivity, provides exact mass. | Does not provide information on atom connectivity or stereochemistry. Fragmentation can be complex to interpret. |
| IR/Raman Spectroscopy | Presence of functional groups, molecular fingerprint.[7] | Fast and non-destructive. Complementary information from IR and Raman. | Provides limited information on the overall molecular structure. Can be difficult to interpret for complex molecules. |
Visualizing the Workflow and Logic
To better understand the interplay of these techniques, the following diagrams illustrate the overall validation workflow and the logical connections between the methods and the structural information they provide.
Figure 2: Logical relationships between analytical techniques and the specific structural information they provide for the target molecule.
Conclusion: A Symphony of Evidence with a Clear Conductor
The structural elucidation of a novel compound like this compound is a symphony of analytical techniques, each playing a vital role in composing the final, complete picture. NMR spectroscopy masterfully delineates the connectivity of the molecular framework, mass spectrometry precisely weighs the molecule, and vibrational spectroscopy identifies its characteristic functional groups. However, it is single-crystal X-ray diffraction that acts as the conductor, bringing all the pieces together into a harmonious and unambiguously resolved three-dimensional structure. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each technique is paramount. While a multi-technique approach is essential for comprehensive characterization, the definitive and high-resolution structural data provided by X-ray crystallography remains the gold standard, providing the ultimate confidence in the molecular architecture of new chemical entities.
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Head-to-head comparison of different coupling reagents for synthesis
An In-Depth Guide to Coupling Reagents for Amide Bond Synthesis: A Head-to-Head Comparison
For researchers and professionals in drug development and chemical synthesis, the creation of an amide bond is a cornerstone reaction.[1] It is the fundamental linkage in peptides and proteins and a ubiquitous feature in a vast array of pharmaceuticals. While seemingly straightforward—the condensation of a carboxylic acid and an amine—the reaction rarely proceeds spontaneously under mild conditions. The direct union requires prohibitively high temperatures, which are incompatible with the delicate nature of complex molecules.
This necessity led to the development of "coupling reagents," molecules designed to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[2][3] The choice of coupling reagent is critical and can dictate the success or failure of a synthesis, influencing reaction yield, purity, and, most importantly, the stereochemical integrity of the final product.[2]
This guide provides a head-to-head comparison of common coupling reagents, moving beyond a simple catalog of options. We will delve into the mechanistic rationale behind their function, compare their performance based on experimental evidence, and offer field-proven insights to help you select the optimal reagent for your specific synthetic challenge.
The Central Challenge: Activation vs. Racemization
The core of the coupling process involves activating the carboxyl group to form a reactive intermediate.[2] However, this very activation increases the acidity of the α-proton of the amino acid. A base in the reaction mixture can then abstract this proton, leading to the formation of a 5(4H)-oxazolone intermediate. This planar, achiral intermediate is susceptible to re-protonation from either face, resulting in racemization—the loss of stereochemical purity, which is often detrimental to the biological activity of the target molecule.[3][4][5]
The ideal coupling reagent, therefore, must achieve a delicate balance: it must be reactive enough to form the amide bond efficiently but not so reactive as to allow the activated intermediate to linger, providing a window for racemization.[2]
A Mechanistic Overview of Major Coupling Reagent Classes
Coupling reagents can be broadly categorized based on their core chemical structure, which dictates their mechanism of action, reactivity, and byproduct profile.
Carbodiimides: The Workhorses
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are among the oldest and most widely used coupling reagents.[6][7]
Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[7][8]
Caption: General mechanism of carbodiimide coupling reagents.
Performance and Practical Considerations:
-
DCC: Highly efficient and inexpensive. Its primary drawback is the formation of dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and requires filtration for removal, making it unsuitable for solid-phase peptide synthesis (SPPS).[6]
-
DIC: A liquid alternative to DCC, its diisopropylurea byproduct is more soluble in common organic solvents like DCM, simplifying purification.[6]
-
EDC: This reagent and its urea byproduct are water-soluble, making it ideal for reactions in aqueous media and for bioconjugation. Purification is typically achieved via a simple aqueous wash.[2][6]
-
Side Reactions: Carbodiimides are prone to causing racemization, especially without additives.[6] Another key side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction pathway.[2]
The Crucial Role of Additives: HOBt and HOAt
To mitigate the risk of racemization and improve efficiency, carbodiimide couplings are almost always performed with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][9] These additives act as "active ester traps." They rapidly react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This HOBt or HOAt ester is less susceptible to racemization and side reactions than the O-acylisourea and reacts cleanly with the amine.[2]
Caption: Additives trap the initial active intermediate.
HOAt is generally considered superior to HOBt, offering faster reaction rates and more effective suppression of racemization, particularly in challenging couplings.[2]
Uronium/Aminium Salts: The High-Performers
This class includes popular reagents like HBTU, TBTU, HATU, and the more recent COMU. These reagents are often referred to as "pre-formed" active esters, as they incorporate the HOBt or HOAt moiety directly into their structure.
Mechanism of Action: Despite their names suggesting a uronium structure, crystallographic studies have shown they exist as aminium salts.[6] In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the aminium salt to generate the corresponding HOBt or HOAt active ester in situ, which then reacts with the amine.[10][11]
Caption: General mechanism of uronium/aminium salt reagents.
Performance and Practical Considerations:
-
HBTU/TBTU: These are highly efficient and fast-acting reagents based on HOBt. They are staples in automated SPPS.[2][6] A key consideration is that an excess of these reagents can lead to guanidinylation of the free N-terminal amine, capping the peptide chain.[6]
-
HATU: The HOAt-based analogue of HBTU. It is generally more reactive and provides superior results, especially for sterically hindered amino acids (like N-methylated residues) and in cases where racemization is a significant risk.[6][11] It is often the reagent of choice for difficult couplings.[6]
-
COMU: A third-generation uronium salt based on OxymaPure instead of the potentially explosive HOBt/HOAt. COMU's performance is comparable or even superior to HATU, with the added benefits of increased safety, better solubility, and water-soluble byproducts, making it an excellent choice for "green chemistry" approaches.[2][12]
Phosphonium Salts: The Potent Alternatives
Phosphonium salts like BOP, PyBOP, and PyAOP function similarly to uronium salts but are based on a phosphonium core.
-
BOP: One of the first highly efficient modern coupling reagents. Its use has declined significantly due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]
-
PyBOP/PyAOP: Developed as safer alternatives to BOP, replacing the dimethylamino groups with pyrrolidino groups to avoid HMPA formation.[2][6] PyBOP is the HOBt-based version, while PyAOP is the more reactive HOAt-based analogue. They are particularly effective for challenging couplings and cyclization reactions.[3][6]
Head-to-Head Performance Comparison
The choice of reagent is a multi-faceted decision. The following table summarizes the key performance characteristics of the most common coupling reagents.
| Reagent/System | Class | Relative Speed | Racemization Suppression | Byproduct Solubility | Key Advantages | Ideal Applications |
| DCC/HOBt | Carbodiimide | Moderate | Good | Low (Organic Solvents) | Low cost, high efficiency. | Solution-phase synthesis where byproduct filtration is feasible. |
| EDC/HOBt | Carbodiimide | Moderate | Good | High (Aqueous) | Water-soluble byproducts, ideal for bioconjugation. | Aqueous couplings, bioconjugation, easy workup syntheses. |
| HBTU | Uronium/Aminium | Fast | Very Good | High (Organic Solvents) | Fast, reliable, cost-effective for standard SPPS. | Routine automated and manual solid-phase peptide synthesis. |
| HATU | Uronium/Aminium | Very Fast | Excellent | High (Organic Solvents) | Superior for difficult couplings, minimal racemization.[6] | Sterically hindered couplings, N-methyl amino acids, fragment condensation. |
| PyBOP | Phosphonium | Fast | Very Good | High (Organic Solvents) | High efficiency, no guanidinylation side reaction. | Cyclizations, fragment couplings, alternative to uronium salts. |
| COMU | Uronium/Aminium | Very Fast | Excellent | High (Aqueous/Organic) | High reactivity, enhanced safety (non-explosive), "green".[2][12] | High-throughput synthesis, microwave SPPS, difficult sequences. |
Experimental Protocol: A Model Comparison
To provide a practical framework for evaluation, we present a standardized protocol for a model solution-phase coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). This allows for a direct comparison of different coupling methodologies.
Caption: Standard workflow for comparing coupling reagents.
Materials
-
Z-Phe-OH (1.0 equiv)
-
H-Ala-OMe·HCl (1.0 equiv)
-
Base: N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Coupling Reagents & Additives (see below)
-
Standard workup and purification reagents
Procedure A: EDC/HOBt Coupling
-
Dissolve Z-Phe-OH (1.0 equiv) and HOBt (1.1 equiv) in DCM.
-
Add H-Ala-OMe·HCl (1.0 equiv) to the solution.
-
Add NMM (1.1 equiv) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 equiv) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, proceed with aqueous workup: wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Procedure B: HATU Coupling
-
Dissolve Z-Phe-OH (1.0 equiv) and H-Ala-OMe·HCl (1.0 equiv) in DMF.
-
Add DIPEA (2.2 equiv) to the solution. Note: DIPEA serves to both neutralize the salt and facilitate the HATU activation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute with ethyl acetate and proceed with aqueous workup as described in Procedure A.
-
Purify the crude product by flash column chromatography.
Self-Validation: The success of each protocol is validated by analyzing the final product. Key metrics include:
-
Yield: Quantitative measure of efficiency.
-
Purity: Assessed by LC-MS or NMR to identify side products.
-
Stereochemical Integrity: Chiral HPLC is used to determine the percentage of epimerization (formation of the D-Phe-L-Ala diastereomer).
Expert Recommendations: Selecting the Right Reagent
The optimal coupling reagent is context-dependent. Use the following guidelines to inform your decision:
-
For routine, cost-sensitive, solution-phase synthesis: EDC/HOBt or DIC/HOBt remain excellent, reliable choices. Their lower cost and well-established protocols are significant advantages.
-
For standard Solid-Phase Peptide Synthesis (SPPS): HBTU is the industry workhorse—fast, efficient, and cost-effective for most sequences.
-
For difficult or sterically hindered couplings (e.g., Aib, N-methylated amino acids): HATU is the gold standard, providing the reactivity needed to overcome steric barriers while suppressing racemization.[2] COMU is an increasingly popular and safer alternative with comparable efficacy.
-
When byproduct removal is paramount: EDC is unmatched for aqueous reactions due to its water-soluble byproducts.[6] For organic synthesis, DIC is preferable to DCC as its urea is more soluble.
-
When minimizing racemization is the absolute priority (e.g., peptide fragment condensation): Reagents based on HOAt (HATU , PyAOP ) are superior.[3] For particularly sensitive substrates, specialized low-racemization reagents like DEPBT may be considered.[6]
-
For sustainable or "Green" Chemistry: COMU is the leading choice due to its enhanced safety profile, compatibility with greener solvents, and generation of water-soluble byproducts.[12]
By understanding the mechanisms, strengths, and limitations of each class of coupling reagent, researchers can make informed decisions, optimizing their synthetic strategies to achieve higher yields, greater purity, and the preservation of stereochemical integrity.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Omizzolo, L. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Reddy, G. V., & Kumar, V. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 13(20), 5639-5643. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1675-1694. [Link]
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Wikipedia. HATU. [Link]
-
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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National Institutes of Health (NIH). (2019). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Bode, J. W., & Schäfer, G. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
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Comparing the efficacy of different substituted phenyl cycloalkane carboxamides
An In-Depth Guide to the Comparative Efficacy of Substituted Phenyl Cycloalkane Carboxamides
Introduction: The Versatile Phenyl Cycloalkane Carboxamide Scaffold
The substituted phenyl cycloalkane carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The inherent rigidity and unique electronic properties of the cycloalkane ring, combined with the vast possibilities for substitution on the phenyl ring, allow for fine-tuning of pharmacological activity.[1] This has led to the development of compounds with applications ranging from anti-inflammatory and anticancer agents to potent modulators of the central nervous system.[1][2]
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the efficacy of various substituted phenyl cycloalkane carboxamides. We will delve into their structure-activity relationships (SAR), with a primary focus on their well-documented role as modulators of the cannabinoid receptors, CB1 and CB2. Furthermore, we will explore their activity at other therapeutically relevant targets and provide detailed, validated protocols for their preclinical evaluation.
Core Scaffold and the Rationale for Chemical Substitution
The fundamental structure consists of a cycloalkane ring and a phenyl ring linked by a carboxamide group. The efficacy, selectivity, and pharmacokinetic properties of these molecules can be dramatically altered by strategic chemical modifications at three primary locations:
-
The Cycloalkane Ring: The size of this ring is a critical determinant of activity. For instance, in the context of soluble epoxide hydrolase (sEH) inhibition, a cyclohexane (a six-membered ring) was found to be necessary for reasonable potency, while smaller rings resulted in no inhibition.
-
The Phenyl Ring: Substituents on the phenyl ring play a crucial role in dictating target affinity and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic environment of the molecule, influencing its interaction with the target protein. For example, in a series of CB1 allosteric modulators, an electron-withdrawing group at the 4-position of the phenyl ring was found to be important for activity.[3]
-
The Carboxamide Linker: While less frequently modified, alterations to the amide linker can impact metabolic stability and hydrogen bonding interactions within the target's binding pocket.
The rationale behind these substitutions is to optimize the molecule's fit and interaction with the specific amino acid residues of the target protein, thereby enhancing potency and selectivity while minimizing off-target effects.
Comparative Efficacy as Cannabinoid Receptor (CB1/CB2) Modulators
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a major area of investigation for this class of compounds. CB1 receptors are abundantly expressed in the brain and are involved in processes like pain, memory, and appetite, while CB2 receptors are primarily found on immune cells, making them an attractive target for treating inflammatory conditions without the psychoactive side effects associated with CB1 activation.[4][5][6]
Allosteric Modulators of the CB1 Receptor
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This offers a more nuanced way to control receptor activity compared to traditional agonists or antagonists.[3][5] Negative allosteric modulators (NAMs) of the CB1 receptor are of particular therapeutic interest.
One of the most studied series of phenyl-containing carboxamide allosteric modulators is based on the urea scaffold, such as PSNCBAM-1 .[7] These compounds exhibit a fascinating pharmacological profile: they can increase the binding affinity of orthosteric agonists like CP55,940 while simultaneously antagonizing the agonist-induced G-protein coupling.[7]
Structure-Activity Relationship of PSNCBAM-1 Analogs:
-
Pyridine Substitution: Small alkyl chain substitutions on the pyridine ring are preferred.[3]
-
Phenyl Ring Substitution: As mentioned, an electron-withdrawing group, such as a chlorine atom at the 4-position, is crucial for activity.[3]
The table below summarizes the efficacy of selected CB1 allosteric modulators.
| Compound | Structure | Effect on CP55,940 Binding | Functional Activity (GTPγS) | Reference |
| ORG27569 | Indole-2-carboxamide | Enhances Affinity | Antagonist of agonist-induced G-protein coupling | [3][7] |
| PSNCBAM-1 | Phenylurea | Enhances Affinity | Antagonist of agonist-induced G-protein coupling | [3][7] |
CB2 Receptor Selective Agonists
Selective activation of the CB2 receptor is a promising strategy for treating inflammatory and neuropathic pain without the adverse CNS effects of CB1 agonists.[4] The 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold has been explored for developing selective CB2 ligands.[6]
Key SAR insights for CB2 selectivity:
-
Molecular modeling suggests that linking substituents at the C3 position via a cis-cyclohexanol linker directs the substituent out of the receptor between transmembrane helices 1 and 7, which may contribute to selectivity.[6]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental protocols are essential.
Experimental Workflow: Evaluating Cannabinoid Receptor Modulators
Below is a typical workflow for characterizing a novel substituted phenyl cycloalkane carboxamide for its activity at cannabinoid receptors.
Caption: Key structure-activity relationship points for the scaffold.
Conclusion and Future Directions
Substituted phenyl cycloalkane carboxamides represent a highly adaptable and pharmacologically significant chemical class. Their efficacy as allosteric modulators of the CB1 receptor and selective agonists of the CB2 receptor highlights their potential for developing novel therapeutics for neurological and inflammatory disorders. The ability of this scaffold to also target other proteins like influenza hemagglutinin and soluble epoxide hydrolase underscores its versatility.
Future research should focus on:
-
Optimizing Selectivity: Further refining substitutions to achieve even greater selectivity between receptor subtypes (e.g., CB1 vs. CB2) to minimize off-target effects.
-
Improving Pharmacokinetics: Modifying the scaffold to enhance metabolic stability, oral bioavailability, and brain permeability for CNS targets. [5]* Exploring Novel Targets: Employing high-throughput screening and computational methods to identify new biological targets for this promising scaffold.
By leveraging the foundational knowledge of the structure-activity relationships discussed in this guide, researchers can continue to unlock the full therapeutic potential of substituted phenyl cycloalkane carboxamides.
References
-
Jadhav, S. B., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
Kumar, K., et al. (2017). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]
-
Ayakannu, T., et al. (2022). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. National Institutes of Health. [Link]
-
Fay, J. F., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to In Silico Molecular Docking of Carboxamide Derivatives
Welcome to a comprehensive guide on conducting in silico molecular docking studies with a focus on carboxamide derivatives. This document is designed for researchers, medicinal chemists, and computational scientists engaged in the dynamic field of drug discovery. Here, we will move beyond simple protocols to explore the causality behind our computational choices, compare leading software platforms with supporting data, and provide a self-validating framework for your docking experiments.
The carboxamide moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile functional group for establishing strong and specific interactions with biological targets.[1] Carboxamide derivatives have shown significant promise as anticancer agents, enzyme inhibitors, and modulators of various signaling pathways.[2][3][4] Molecular docking, a powerful computational technique, allows us to predict how these derivatives will bind to a target protein at the atomic level, thereby accelerating the identification of promising drug candidates and reducing the costs associated with experimental screening.[5][6][7]
The Docking Paradigm: Choosing the Right Tool for the Job
The selection of docking software is a critical decision that influences the speed, cost, and accuracy of your virtual screening campaign. The landscape of docking software is diverse, ranging from free, open-source platforms to sophisticated commercial suites.[5][8] Here, we compare two of the most influential tools in the field: AutoDock Vina, lauded for its speed and accessibility, and Schrödinger's Glide, the industry standard known for its high accuracy.[5][9][10]
Head-to-Head Comparison: AutoDock Vina vs. Schrödinger Glide
The fundamental difference between these programs lies in their search algorithms and scoring functions—the computational engines that explore possible binding poses and estimate their binding affinity.[7]
-
AutoDock Vina utilizes an empirical scoring function and a gradient optimization method for its conformational search.[11] It is celebrated for its remarkable speed, making it an excellent choice for high-throughput virtual screening of large compound libraries.[11]
-
Schrödinger Glide employs a hierarchical series of filters and a more complex scoring function (GlideScore) to systematically evaluate ligand poses.[10][12] It operates in different precision modes, such as Standard Precision (SP) and Extra Precision (XP), allowing for a trade-off between speed and accuracy. Glide is often considered the gold standard for predicting binding poses accurately.[13]
| Feature | AutoDock Vina | Schrödinger Glide | Causality and Field Insights |
| Licensing | Open-Source (Free) | Commercial (Paid License) | Budgetary Constraints: For academic labs or initial exploratory studies, Vina's free availability is a significant advantage. Commercial licenses for Glide can be expensive but are often justified in industrial settings by the potential for higher quality hits.[5] |
| Core Algorithm | Empirical scoring function with gradient optimization search.[11] | Hierarchical filters, exhaustive search, and OPLS force fields.[12] | Search & Score Philosophy: Vina's approach is probabilistic and fast. Glide's systematic filtering is computationally more demanding but is designed to reduce false positives by more thoroughly sampling the conformational space and using a more refined scoring function.[12] |
| Accuracy | Good for most systems. Considered to have excellent scoring power.[14] | Very high accuracy, often considered the benchmark. Successfully predicts correct conformations for a high percentage of ligands.[13] | The Accuracy Trade-Off: While Vina is fast, Glide's rigorous methodology often yields results with a lower Root Mean Square Deviation (RMSD) from the crystallographic pose, which is a key metric for docking success.[13] For lead optimization where precision is paramount, Glide is often preferred. |
| Speed | Extremely fast, suitable for screening millions of compounds.[11] | Slower than Vina, but offers different modes (HTVS, SP, XP) to balance speed and rigor.[5][10] | Screening Strategy: A common and effective strategy is to use Vina for an initial large-scale screen to identify a few hundred top hits, which are then re-docked with the more accurate but slower Glide XP mode for refinement.[11] |
| Receptor Flexibility | Limited flexibility for receptor side chains. | Primarily rigid receptor docking, but offers Induced Fit Docking (IFD) with the Prime module for significant receptor flexibility.[12][15] | Accounting for Reality: Proteins are not static. Glide's IFD protocol simulates the conformational changes in the protein's active site upon ligand binding, providing a more realistic model, which is crucial when the binding pocket is expected to adapt to the ligand.[12] |
| Ease of Use | Can have a steeper learning curve for beginners due to its command-line interface, though GUIs like AutoDock Tools (ADT) exist.[5][16] | Integrated into the user-friendly Schrödinger Maestro graphical interface, with guided workflows. | Workflow Efficiency: The integrated environment of Schrödinger suites streamlines the entire process from protein preparation to result analysis, which can significantly reduce setup time and potential for user error. |
The Molecular Docking Workflow: A Self-Validating Protocol
To ensure the trustworthiness of your results, every docking protocol must be a self-validating system. This is achieved by first performing a "re-docking" experiment. Here, the native co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[17] This validates that your chosen software, scoring function, and grid parameters are appropriate for the biological system under study.
Below is a detailed, step-by-step methodology for a typical docking study using AutoDock Vina, with explanations grounded in biophysical principles.
Diagram: Standard Molecular Docking Workflow
Caption: A schematic of potential key interactions for a carboxamide ligand.
Conclusion and Future Outlook
This guide provides a framework for conducting and comparing in silico molecular docking studies of carboxamide derivatives. By understanding the underlying principles of different software and adhering to a rigorous, self-validating protocol, researchers can generate reliable computational hypotheses that effectively guide experimental drug discovery efforts. The choice between a rapid, high-throughput tool like AutoDock Vina and a high-accuracy commercial suite like Glide depends on the specific research question, available resources, and the stage of the drug discovery pipeline. [8] The future of molecular docking is rapidly evolving, with the integration of artificial intelligence and machine learning promising to enhance the accuracy of scoring functions and the ability to model complex biological phenomena like protein flexibility and the influence of water molecules. [18]As these technologies mature, their application to privileged structures like carboxamide derivatives will undoubtedly continue to accelerate the development of next-generation therapeutics.
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Pla Mas, A. (2016). Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6 docking methods to reproduce the binding energy of twelve macrolides to their receptors. Universitat de Barcelona. Retrieved January 27, 2026, from [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved January 27, 2026, from [Link]
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Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). PubMed. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing Compound Selectivity and Off-Target Effects
In the landscape of contemporary drug discovery, the efficacy of a therapeutic compound is intrinsically linked to its specificity. The ability to potently engage a desired biological target while minimizing interactions with unintended molecules, known as off-target effects, is a critical determinant of a drug candidate's ultimate success and safety profile. Unforeseen off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[1][2] Therefore, a rigorous and multifaceted assessment of a compound's selectivity is not merely a regulatory formality but a cornerstone of rational drug design and a prerequisite for developing safer, more effective medicines.
This guide provides an in-depth comparison of key methodologies for evaluating compound selectivity and identifying off-target liabilities. We will delve into the mechanistic underpinnings of each approach, provide actionable experimental protocols, and offer insights into data interpretation to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for novel therapeutics.
The Imperative of Early and Comprehensive Selectivity Profiling
Proactively identifying off-target activities during the early phases of drug discovery is paramount for several reasons. It allows for the early deselection of promiscuous compounds, thereby conserving resources and mitigating the risk of costly late-stage failures.[2] Furthermore, understanding a compound's full pharmacological profile can unveil opportunities for drug repositioning, where an off-target effect may prove beneficial for a different therapeutic indication.[3]
The selection of an appropriate selectivity profiling strategy is contingent on several factors, including the target class, the stage of the drug discovery program, and the available resources. A tiered approach, beginning with broad, cost-effective screens and progressing to more focused and physiologically relevant assays, is often the most prudent strategy.
Targeted Approaches: Interrogating Known Liabilities
Targeted selectivity profiling involves assessing a compound's activity against a predefined panel of proteins that are known to be associated with adverse effects or are structurally related to the primary target. This hypothesis-driven approach is a mainstay of secondary pharmacology.[4]
Kinase Selectivity Profiling: Navigating the Kinome
Protein kinases are a major class of drug targets, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for achieving selectivity.[5][6] Comprehensive kinase profiling is therefore essential for any kinase inhibitor program.
The choice of assay format and conditions is critical for obtaining meaningful kinase selectivity data. Radiometric assays, such as the ³³PanQinase™ assay, are considered a gold standard due to their direct measurement of substrate phosphorylation.[7] The concentration of ATP used in the assay is a crucial parameter; performing assays at the Km,ATP for each kinase provides a measure of the inhibitor's intrinsic affinity, while using physiological ATP concentrations (1-10 mM) can offer a more biologically relevant assessment of potency.[5]
-
Cell Preparation :
-
Seed cells stably expressing the GPCR of interest into a 384-well plate and incubate overnight.
-
-
Assay Procedure :
-
Remove the culture medium and add a stimulation buffer.
-
For antagonist screening, pre-incubate the cells with the test compound for 15-30 minutes at 37°C.
-
Add the agonist (for Gs-coupled receptors) or forskolin (to stimulate cAMP production for Gi-coupled receptors) and incubate for the optimized stimulation time.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature. [8] * Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm. [9]
-
-
Data Analysis :
-
Calculate the 665/620 nm ratio and determine the concentration-response curves to obtain EC₅₀ or IC₅₀ values.
-
Table 2: Comparison of GPCR Functional Assay Readouts
| Readout | G-Protein Coupling | Principle | Advantages | Limitations |
| cAMP | Gs, Gi | Competitive immunoassay | High throughput, robust | Indirect measure of receptor activation |
| IP-One (IP1) | Gq | Accumulation of a stable IP3 metabolite | More stable signal than calcium | Requires LiCl to block IP1 degradation |
| Calcium Flux | Gq | Measurement of intracellular calcium mobilization | Real-time kinetics | Transient signal, potential for artifacts |
Unbiased Approaches: Discovering the Unknown
While targeted approaches are essential for assessing known liabilities, they are blind to unanticipated off-target interactions. Unbiased, or "label-free," methods aim to identify all protein partners of a compound in a complex biological system.
Cellular Thermal Shift Assay (CETSA®): A Measure of Target Engagement
CETSA is a powerful biophysical method that directly measures the engagement of a compound with its target protein in a cellular context. [10]The principle is based on the ligand-induced thermal stabilization of the target protein. [10]
The binding of a ligand to its target protein typically increases the protein's resistance to thermal denaturation. By heating cell lysates or intact cells to a range of temperatures, one can determine the melting temperature (Tₘ) of a protein. A shift in the Tₘ in the presence of a compound is indicative of direct binding.
-
Cell Treatment :
-
Culture cells to the desired confluency and treat with the test compound or vehicle for a specified time.
-
-
Heating and Lysis :
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them in a thermal cycler to a range of temperatures for 3 minutes.
-
Cool the tubes to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. [11]
-
-
Fractionation and Analysis :
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble proteins by Western blot using an antibody specific to the target protein. [12]
-
-
Data Analysis :
-
Quantify the band intensities at each temperature and normalize to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate a melt curve and determine the Tₘ.
-
Compare the Tₘ in the presence and absence of the compound to determine the thermal shift (ΔTₘ).
-
Advantages :
-
Directly measures target engagement in a cellular environment. [10]* Does not require modification of the compound or target protein. [13]* Can be adapted for high-throughput screening (CETSA HT). [14] Limitations :
-
Not all ligand binding events result in a thermal shift (false negatives). [15]* The traditional Western blot readout is low-throughput. [12]* Requires a specific antibody for the target protein.
Chemoproteomics: A Global View of the Interactome
Chemoproteomics encompasses a range of techniques that use chemical probes to identify the protein targets of a small molecule on a proteome-wide scale. [16]Affinity chromatography coupled with mass spectrometry is a common and powerful approach.
This method relies on the specific interaction between a compound and its protein targets. The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
The output of a chemoproteomics experiment is a list of proteins that interact with the compound. It is crucial to perform control experiments (e.g., with beads alone or with an inactive analog of the compound) to distinguish specific binders from non-specific ones. Hits should be validated using orthogonal methods such as CETSA or enzymatic assays.
Table 3: Comparison of Selectivity Profiling Methodologies
| Method | Principle | Throughput | Context | Key Advantage | Key Limitation |
| Kinase Profiling | Enzymatic activity | High | In vitro | Broad coverage of the kinome | May not reflect cellular potency |
| GPCR Screening | Second messenger signaling | High | Cellular | Functional readout of receptor activity | Indirect measure of binding |
| CETSA | Thermal stabilization | Low to High | Cellular/ in vivo | Direct measure of target engagement | Not all binding events cause a thermal shift |
| Chemoproteomics | Affinity capture | Low | In vitro (lysate) | Unbiased, proteome-wide | Potential for false positives |
| Phenotypic Screening | Cellular phenotype | High | Cellular/Organismal | Identifies functional outcomes | Target deconvolution is required |
Conclusion: An Integrated Strategy for Success
Assessing compound selectivity and off-target effects is a complex but indispensable component of modern drug discovery. No single method is sufficient to fully characterize a compound's pharmacological profile. The most robust and predictive approach involves the integration of multiple orthogonal assays throughout the drug discovery pipeline. By combining targeted and unbiased methods, researchers can gain a comprehensive understanding of a compound's mechanism of action, anticipate potential liabilities, and ultimately increase the probability of developing safe and effective medicines. This commitment to rigorous scientific validation is the bedrock of trustworthy and impactful therapeutic innovation.
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MDPI. (n.d.). Special Issue : Biased Agonism in GPCRs: An Opportunity for Drug Discovery. Retrieved January 26, 2026, from [Link]
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Safety Operating Guide
Navigating the Unseen: A Practical Guide to the Safe Handling of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is 1-(3-Chlorophenyl)cyclopentane-1-carboxamide, a compound of interest whose full toxicological profile is still under investigation. As Senior Application Scientists, it is our directive to empower you with a robust framework for safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the principles of safe handling, grounded in the known characteristics of its constituent chemical groups: a chlorinated aromatic ring, a cyclopentane moiety, and a carboxamide functional group. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound with a high degree of caution, is paramount.
Hazard Analysis: A Sum of its Parts
Understanding the potential hazards of this compound requires a deconstruction of its chemical architecture. While specific data for this compound is limited, we can infer potential risks from analogous structures.
-
Chlorinated Aromatic Compounds: This class of compounds can exhibit a range of toxicities, including potential organ damage and carcinogenicity with prolonged exposure. They are also noted for their environmental persistence.
-
Carboxamides: While many carboxamides are relatively benign, some can be skin and eye irritants. The reactivity of the amide group also warrants careful consideration in storage and handling.
-
Powdered Form: As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact. Fine powders can easily become airborne and be inhaled, leading to respiratory irritation.
A structurally similar compound, N-phenylcyclopentanecarboxamide, is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318/H319: Causes serious eye damage/irritation[1]
-
H335: May cause respiratory irritation[1]
Given these factors, a cautious approach is warranted, assuming the compound is, at a minimum, harmful if swallowed, a skin and eye irritant, and a respiratory irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Butyl gloves provide superior protection against many organic solvents. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face.[2] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Essential to prevent inhalation of fine powder. For larger quantities or in poorly ventilated areas, a respirator with organic vapor cartridges may be necessary. |
| Body Protection | A lab coat that is fully buttoned, with tight-fitting cuffs | Prevents skin contact with the chemical. Ensure the lab coat is made of a material appropriate for the chemicals being handled. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures that safety is integrated into every step of the process.
Pre-Operational Checks
-
Information Review: Before beginning any work, review all available safety information, including this guide and any internal institutional safety protocols.
-
Engineering Controls: Ensure that work will be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
Handling Procedure
The following workflow is designed to minimize exposure and ensure a safe working environment.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[3][4]
-
Container Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".[5]
-
Disposal Method: Halogenated organic waste is typically disposed of via incineration at a licensed hazardous waste facility.[3] Never dispose of this compound down the drain or in regular trash.[4][6]
The following diagram illustrates the decision-making process for waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Work from the outside in to contain the spill. Place all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1] |
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is foundational to good science. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to a systematic operational plan, and preparing for emergencies, researchers can confidently and safely advance their work. This guide provides a comprehensive framework, but it is the individual researcher's commitment to a culture of safety that ultimately ensures a secure laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
